molecular formula C2H6O<br>CH3CH2OH<br>C2H6O<br>CH3CH2OH B7769910 Ethanol CAS No. 68475-56-9

Ethanol

Cat. No.: B7769910
CAS No.: 68475-56-9
M. Wt: 46.07 g/mol
InChI Key: LFQSCWFLJHTTHZ-UHFFFAOYSA-N
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Description

Ethanol (C₂H₅OH), or ethyl alcohol, is a volatile, colorless liquid and a versatile solvent indispensable in scientific research . Its unique chemical properties, including polarity and a low boiling point, make it a fundamental reagent across diverse disciplines such as molecular biology, chemistry, and histology . In the laboratory, high-purity this compound is critical for several key applications. It is widely used in the precipitation and purification of DNA and RNA, where it reduces the solubility of nucleic acids, causing them to clump for easy isolation without contaminating the genetic material . In chromatography, this compound serves as an efficient mobile phase due to its polarity and high volatility, enhancing the separation of mixtures in techniques like HPLC and gas chromatography . Furthermore, it is integral to tissue sample preparation for histological analysis, where it acts as a dehydrating agent to replace water in tissues without causing significant structural distortion . This compound also functions as a powerful sterilizing and cleaning agent, effectively eliminating bacteria, fungi, and viruses from laboratory surfaces and equipment, with the added benefit of quick, residue-free evaporation . Beyond its role as a solvent and disinfectant, this compound's mechanism of action in neurobiological research involves interactions with key ligand-gated ion channels in the central nervous system. It acts as an agonist on gamma-aminobutyric acid (GABA) and glycine receptors, contributing to neuronal inhibition, and as an antagonist on NMDA-type glutamate receptors . When used as an antimicrobial, its action is primarily attributed to the denaturation and coagulation of proteins within the microbial cell wall . This product is designated "For Research Use Only" (RUO). It is strictly for laboratory research applications and must not be used for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O, Array, CH3CH2OH
Record name DENATURED ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17187
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name ethanol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethanol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

42845-45-4
Record name Ethanol, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42845-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID9020584
Record name Ethanol
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Molecular Weight

46.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage., Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air., Liquid; Liquid, Other Solid; NKRA; Other Solid; Water or Solvent Wet Solid, Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colourless, mobile liquid with a characteristic odour and a burning taste, Clear, colorless liquid with a weak, ethereal, vinous odor.
Record name DENATURED ALCOHOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17187
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/481
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Record name Ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

173.3 °F at 760 mmHg (NTP, 1992), 78.24 °C, 78 °C, 173 °F
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

55 °F (NTP, 1992), 55 °F, 14.0 °C (57.2 °F) - closed cup, Table: Flash Point for Ethyl Alcohol and Water [Table#229], 55 °F (13 °C) (closed cup), 12.0 °C c.c.
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl alcohol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/481
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), In water, miscible /1X10+6 mg/L/ at 25 °C, Miscible with ethyl ether, acetone, chloroform; soluble in benzene, Miscible with many organic solvents, 1000.0 mg/mL, Solubility in water: miscible, Soluble in water, Miscible
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00898
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7893 g/cu cm at 20 °C, Relative density (water = 1): 0.79, < 0.810, 0.79
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/546/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl alcohol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0262.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.59 (Air = 1), Relative vapor density (air = 1): 1.6, 1.59
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethanol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/82
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHANOL (ANHYDROUS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0044
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ALCOHOL (ETHANOL)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/1034
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992), 59.3 [mmHg], VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa, 59.3 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 5.8, 44 mmHg
Record name ETHANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/667
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl alcohol
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Impurities

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant.
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Color/Form

Clear, colorless, very mobile liquid

CAS No.

64-17-5
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Melting Point

-173.4 °F (NTP, 1992), -114.14 °C, -114.1 °C, -114 °C, -173 °F
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Ethanol Metabolism and Associated Biochemical Pathway Perturbations

Oxidative Metabolic Pathways of Ethanol (B145695)

This compound is predominantly metabolized in the liver through three main oxidative pathways: the alcohol dehydrogenase (ADH) pathway, the microsomal this compound-oxidizing system (MEOS), and the catalase pathway. Each of these systems contributes to the clearance of this compound from the body, with the ADH pathway being the most significant under normal conditions.

Alcohol Dehydrogenase (ADH) Pathway Kinetics and Isozymes

The primary pathway for this compound metabolism is catalyzed by alcohol dehydrogenase (ADH), a cytosolic enzyme that oxidizes this compound to acetaldehyde (B116499). nih.govpitt.edu This reaction follows Michaelis-Menten kinetics. libretexts.orgnih.gov At low to moderate this compound concentrations, the rate of metabolism is proportional to the this compound concentration. However, as the concentration of this compound increases, the ADH enzyme becomes saturated, and the rate of metabolism reaches a maximum velocity (Vmax), becoming independent of further increases in this compound concentration (pseudo-zero-order kinetics). winthrop.edu

Human ADH exists as a family of isozymes, which are grouped into different classes based on their structural and kinetic properties. nih.govnih.govyoutube.com The main isoenzymes involved in this compound metabolism belong to Class I (comprising α, β, and γ subunits), Class II, and Class IV. nih.govnih.gov These isozymes are encoded by at least seven different genes and exhibit different tissue distributions and kinetic properties, such as their Michaelis constant (Km) for this compound. nih.govnih.govwikipedia.org For instance, Class I ADH isozymes have a low Km for this compound (below 5 mM), making them highly efficient at metabolizing this compound even at low concentrations. nih.gov In contrast, other isozymes have a higher Km and contribute more significantly to this compound metabolism at higher blood alcohol levels. youtube.com

Kinetic Properties of Human ADH Isozymes
ADH ClassIsozyme(s)Typical Km for this compoundPrimary Location(s)
Class Iα, β, γ subunitsLow ( < 5 mM)Liver, Stomach Lining
Class IIπ-ADHRelatively HighLiver
Class IVµ-ADH or σ-ADHHighStomach, Esophagus
Class IIIχ-ADHVery High (Inactive with this compound under physiological conditions)Ubiquitous

Microsomal this compound-Oxidizing System (MEOS) via Cytochrome P450 (CYP2E1) Activity

The microsomal this compound-oxidizing system (MEOS) is an alternative pathway for this compound metabolism that occurs in the smooth endoplasmic reticulum of liver cells. wikipedia.org This system becomes particularly significant after chronic alcohol consumption and at high blood alcohol concentrations. nih.govwikipedia.org The key enzyme in the MEOS pathway is Cytochrome P450 2E1 (CYP2E1). wikipedia.orgnih.govnih.gov

The activity of MEOS, and specifically CYP2E1, is inducible. nih.govresearchgate.net Chronic exposure to this compound leads to an increase in the levels and activity of CYP2E1. nih.govnih.gov This induction contributes to the metabolic tolerance to alcohol observed in individuals with chronic heavy alcohol use, as it increases the rate of this compound clearance. nih.govnih.gov The MEOS pathway oxidizes this compound to acetaldehyde while consuming NADPH and oxygen. wikipedia.org

A significant consequence of MEOS activity is the production of reactive oxygen species (ROS), such as hydroxyethyl radicals. nih.govkarger.comoup.com The generation of these free radicals can lead to oxidative stress, contributing to liver damage. nih.govnih.govlongdom.org

Catalase-Mediated this compound Oxidation and H2O2 Dependence

A third, generally minor, pathway for this compound oxidation involves the enzyme catalase, which is located in the peroxisomes of cells. tufts.edunih.gov The catalase-mediated oxidation of this compound to acetaldehyde is dependent on the presence of hydrogen peroxide (H2O2). tufts.edunih.govnih.gov The reaction involves the catalase-H2O2 complex, which then oxidizes this compound. nih.govnih.gov

Extrahepatic this compound Metabolism Contributions

While the liver is the primary site of this compound metabolism, other tissues also contribute to its breakdown. This is known as extrahepatic metabolism. The stomach is a significant site of "first-pass metabolism" of this compound, particularly due to the presence of Class IV ADH (σ-ADH) in the gastric mucosa. nih.govnih.gov This initial metabolism in the stomach reduces the amount of this compound that reaches the systemic circulation.

The brain also possesses the enzymatic machinery to metabolize this compound, including catalase, CYP2E1, and to a lesser extent, ADH. nih.govnih.govoup.com The metabolism of this compound within the brain may contribute to some of the central effects of alcohol. oup.com

Acetaldehyde Biotransformation and Its Reactive Species Production

The initial product of all three oxidative pathways of this compound metabolism is acetaldehyde, a highly reactive and toxic compound. pitt.edutaylorandfrancis.com The accumulation of acetaldehyde is responsible for many of the adverse effects associated with alcohol consumption.

Aldehyde Dehydrogenase (ALDH) Activity and Genetic Polymorphisms

Acetaldehyde is rapidly oxidized to acetate (B1210297), a much less toxic substance, by the enzyme aldehyde dehydrogenase (ALDH). pitt.edunih.govtufts.edutaylorandfrancis.com This conversion primarily takes place in the mitochondria of liver cells. nih.gov There are multiple isozymes of ALDH, but the major one responsible for acetaldehyde oxidation is ALDH2. tufts.eduwikipedia.org

Significant genetic variation exists in the gene encoding the ALDH2 enzyme, particularly prevalent in individuals of East Asian descent. taylorandfrancis.com A common polymorphism, known as ALDH22, results in a nearly inactive form of the enzyme. ingentaconnect.com Individuals who are heterozygous (ALDH21/*2) have a drastically reduced capacity to metabolize acetaldehyde. nih.govoup.com This leads to an accumulation of acetaldehyde in the blood after consuming even small amounts of alcohol, causing characteristic physiological responses such as facial flushing, nausea, and tachycardia. taylorandfrancis.comumich.edu This genetic variation offers a protective effect against alcoholism due to these adverse reactions. nih.govresearchgate.net

Impact of ALDH2 Genotype on Acetaldehyde Metabolism
GenotypeALDH2 Enzyme ActivityAcetaldehyde Level After this compound ConsumptionAssociated Physiological Response
ALDH21/1NormalLowNone
ALDH21/2Significantly ReducedHighFacial flushing, nausea, tachycardia
ALDH22/2Virtually AbsentVery HighSevere adverse reactions to alcohol

Acetaldehyde-Protein Adduct Formation and Cellular Consequences

Acetaldehyde, the primary metabolite of this compound, is a highly reactive compound that can form covalent bonds with various biological molecules, including proteins. nih.govoup.com This process, known as adduct formation, leads to structural and functional alterations of proteins, which can have significant cellular consequences. nih.gov The formation of these adducts is a key mechanism underlying the toxic effects of this compound consumption. nih.gov

Acetaldehyde preferentially reacts with nucleophilic groups in proteins, such as the free ε-amino group of lysine (B10760008) residues, α-amino groups, and to a lesser extent, cysteine and aromatic amino acids. nih.govoup.com The resulting acetaldehyde-protein adducts can impair the normal function of a wide range of proteins, including enzymes involved in crucial metabolic pathways. nih.gov

The accumulation of acetaldehyde-protein adducts can trigger a cascade of detrimental cellular events. These adducts are recognized by the immune system as foreign, which can lead to an autoimmune response against hepatocytes, contributing to liver injury. nih.gov Furthermore, the formation of these adducts can induce oxidative stress and promote the generation of reactive oxygen species (ROS), leading to lipid peroxidation and further cellular damage. nih.govresearchgate.net

Research has shown that acetaldehyde can also form hybrid adducts with other molecules, such as malondialdehyde (MDA), a product of lipid peroxidation. nih.govresearchgate.net These malondialdehyde-acetaldehyde (MAA) adducts have been detected in the livers of this compound-fed rats and are considered to be highly immunogenic. researchgate.net The formation of such adducts can amplify the inflammatory response and contribute to the progression of alcoholic liver disease. nih.govresearchgate.net

The cellular consequences of acetaldehyde-protein adduct formation are summarized in the table below:

Cellular ConsequenceDescription
Protein Dysfunction Alteration of protein structure and function, leading to impaired enzymatic activity and disruption of cellular processes. nih.gov
Immune Response Recognition of adducts as neoantigens, triggering an autoimmune response and inflammation. nih.gov
Oxidative Stress Promotion of reactive oxygen species (ROS) production, leading to lipid peroxidation and cellular damage. nih.gov
DNA Damage Acetaldehyde can also form adducts with DNA, leading to mutations and an increased risk of cancer. nih.govnih.gov
Fibrogenesis Stimulation of hepatic stellate cells, leading to the excessive deposition of extracellular matrix proteins and fibrosis. nih.gov

Redox State Dysregulation: NAD+/NADH Ratio Alterations and Implications

The metabolism of this compound by alcohol dehydrogenase and aldehyde dehydrogenase is a process that significantly alters the intracellular redox state, primarily by reducing the coenzyme nicotinamide adenine dinucleotide (NAD+) to its reduced form, NADH. oup.comnih.gov This leads to a marked decrease in the NAD+/NADH ratio within both the cytoplasm and mitochondria. nih.govyoutube.com This shift in the redox balance has profound implications for numerous metabolic pathways that are dependent on the availability of NAD+.

The increased concentration of NADH inhibits metabolic processes that require NAD+ as a coenzyme. nih.govyoutube.com For instance, the high NADH levels impede the citric acid cycle, a central pathway for energy production, by inhibiting key enzymes such as citrate synthase and α-ketoglutarate dehydrogenase. oup.comyoutube.com

Furthermore, the altered NAD+/NADH ratio directly impacts the metabolism of carbohydrates, lipids, and proteins. nih.gov The excess NADH promotes the conversion of pyruvate (B1213749) to lactate, which can lead to lactic acidosis. oup.comyoutube.com It also inhibits gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors, by limiting the availability of pyruvate. oup.commdpi.com

The disruption of the NAD+/NADH ratio also has significant implications for gene expression and cellular signaling. The activity of sirtuins, a class of NAD+-dependent deacetylases that regulate various cellular processes, is suppressed by the decreased availability of NAD+. researchgate.net This can lead to alterations in histone acetylation and gene expression patterns. youtube.comnih.gov

The key implications of the altered NAD+/NADH ratio are outlined in the table below:

Metabolic ConsequenceDescription
Inhibition of Citric Acid Cycle High NADH levels inhibit key enzymes, reducing the cell's capacity for energy production. oup.comyoutube.com
Lactic Acidosis The excess NADH drives the conversion of pyruvate to lactate, leading to an accumulation of lactic acid. oup.comyoutube.com
Inhibition of Gluconeogenesis The decreased availability of NAD+ and pyruvate impairs the synthesis of glucose, which can lead to hypoglycemia. oup.commdpi.com
Fatty Acid Synthesis The high NADH levels promote the synthesis of fatty acids and triglycerides, contributing to hepatic steatosis. nih.govnih.gov
Altered Gene Expression The reduced activity of NAD+-dependent enzymes like sirtuins can lead to changes in histone acetylation and gene regulation. researchgate.netnih.gov

This compound's Impact on Intermediary Metabolism and Nutrient Homeostasis

This compound metabolism significantly perturbs intermediary metabolism and the homeostasis of essential nutrients. nih.gov These disturbances are a direct consequence of the altered redox state and the toxic effects of acetaldehyde.

Lipid Metabolism Disturbances and Steatosis Pathogenesis

One of the most prominent metabolic consequences of this compound consumption is the accumulation of lipids in the liver, a condition known as hepatic steatosis or fatty liver. nih.govnih.gov This is a result of multiple disruptions in lipid metabolism.

The increased NADH/NAD+ ratio resulting from this compound oxidation inhibits the β-oxidation of fatty acids, the primary pathway for their degradation. nih.govphysiology.org This inhibition is mediated by the reduced activity of NAD+-dependent dehydrogenases involved in the process. nih.govphysiology.org

Simultaneously, this compound metabolism promotes the synthesis of fatty acids and triglycerides. nih.govyoutube.com The excess NADH and acetyl-CoA generated from this compound oxidation provide the necessary substrates and reducing equivalents for de novo lipogenesis. youtube.comnih.gov Furthermore, this compound can activate key transcription factors, such as sterol regulatory element-binding protein-1c (SREBP-1c), which upregulate the expression of genes involved in fatty acid synthesis. nih.govphysiology.org

This compound also impairs the secretion of very-low-density lipoproteins (VLDL) from the liver, which are responsible for transporting triglycerides to peripheral tissues. frontiersin.org This further contributes to the accumulation of fat within hepatocytes.

The key mechanisms contributing to alcoholic steatosis are summarized below:

MechanismDescription
Inhibition of Fatty Acid Oxidation The high NADH/NAD+ ratio inhibits β-oxidation, reducing the breakdown of fatty acids. nih.govphysiology.org
Increased Fatty Acid Synthesis This compound metabolism provides substrates and stimulates key enzymes and transcription factors for de novo lipogenesis. nih.govnih.gov
Impaired VLDL Secretion The transport of triglycerides out of the liver is hindered, leading to their accumulation. frontiersin.org
Increased Fatty Acid Uptake This compound can enhance the uptake of fatty acids from the circulation into the liver. nih.govfrontiersin.org

Carbohydrate Metabolism Alterations and Gluconeogenesis Inhibition

This compound consumption has a profound impact on carbohydrate metabolism, primarily by inhibiting gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. oup.commdpi.com This inhibition is a direct consequence of the increased NADH/NAD+ ratio. oup.commdpi.com

The high levels of NADH shift the equilibrium of the lactate dehydrogenase reaction towards the formation of lactate from pyruvate. oup.comoup.com This depletes the available pool of pyruvate, a key substrate for gluconeogenesis. oup.commdpi.com The reduced availability of pyruvate limits the activity of pyruvate carboxylase, the rate-limiting enzyme in gluconeogenesis. mdpi.com

This compound also inhibits the conversion of other gluconeogenic precursors, such as lactate, glycerol, and certain amino acids, into glucose. oup.commdpi.com This impairment of gluconeogenesis can lead to hypoglycemia, particularly in individuals with depleted glycogen stores. oup.comkarger.com

Retinoid and Methyl Group Metabolism Perturbations

This compound consumption interferes with the metabolism of essential nutrients, including retinoids (vitamin A and its derivatives) and compounds involved in methyl group transfer. nih.govmdpi.com

The enzymes involved in this compound metabolism, such as alcohol dehydrogenase and cytochrome P450 2E1 (CYP2E1), also participate in the metabolism of retinol to its active form, retinoic acid. mdpi.com Chronic this compound consumption can lead to a depletion of hepatic retinoid stores by increasing their breakdown and enhancing their mobilization to other tissues. mdpi.com

This compound also disrupts methyl group metabolism by altering the hepatic metabolism of methionine. nih.govnortheastern.edu This leads to a decrease in the levels of S-adenosylmethionine (SAM), the primary methyl group donor in the body. nih.govnih.gov The reduction in SAM levels can impair numerous methylation reactions that are crucial for DNA synthesis and repair, gene expression, and the synthesis of phospholipids. nih.gov

The decreased SAM levels can also lead to an accumulation of homocysteine, which is associated with an increased risk of various health problems. nih.gov Furthermore, the altered ratio of SAM to S-adenosylhomocysteine (SAH) can inhibit the activity of DNA methyltransferases, leading to global DNA hypomethylation and altered gene expression. nih.govresearchgate.net

Molecular Mechanisms of Ethanol Action on Biological Systems

Direct and Indirect Molecular Targets of Ethanol (B145695)

This compound interacts with a diverse set of molecular targets, leading to alterations in cellular function. These targets include ion channel subunits, intracellular signaling proteins, and potentially membrane lipids. nih.gov While direct binding sites for this compound have been identified on some proteins, for many others, the effects are considered indirect. nih.govnih.gov Criteria for identifying a direct this compound molecular target include alteration of protein function by 15-150 mM this compound in vitro, evidence of a putative binding site through mutagenesis, consistent results from in vivo manipulation of the protein, and physical structural studies demonstrating this compound molecule(s) at proposed sites. nih.gov

Ligand-Gated Ion Channel Modulation

Ligand-gated ion channels (LGICs) are a major superfamily of proteins that are key targets for this compound's actions in the brain. These pentameric channels, including GABAA, glycine (B1666218), nicotinic acetylcholine, and serotonin-3 receptors, are sensitive to pharmacologically relevant concentrations of this compound. researchgate.netplos.orgnih.govnih.gov this compound's modulation of LGICs involves interactions with membrane-spanning domains within these proteins, leading to allosteric changes in conformation. researchgate.net

Gamma-aminobutyric Acid (GABA) Receptor Potentiation

This compound is known to enhance GABAergic neurotransmission, primarily through positive allosteric modulation of GABAA receptors. wikipedia.orgnih.govconsensus.appnih.govfrontiersin.org This potentiation contributes to many of the behavioral and cognitive effects of this compound, including its sedative and anxiolytic effects. nih.govconsensus.app Studies suggest that this compound enhances GABAA receptor function by increasing chloride conductance. nih.gov The sensitivity of GABAA receptors to this compound can vary depending on their subunit composition, with extrasynaptic receptors containing the δ subunit showing sensitivity to low this compound concentrations (3-20 mM). consensus.appfrontiersin.orgnih.gov

Research findings on this compound's potentiation of GABAA receptors include observations in acutely dissociated neurons from rat neocortical slices and primary neuronal cultures, where this compound concentrations ranging from 1 to 50 mM potentiated GABAA responses. nih.gov Single-channel recordings have shown that this compound enhances the frequency of GABA-mediated channel opening events, mean open time, open time percentage, frequency of opening bursts, and mean burst duration. nih.gov

Data on this compound Potentiation of GABAA Receptor Function:

This compound Concentration Range (mM)Observed Effect on GABAA ReceptorsExperimental PreparationSource
1-50Potentiation of GABAA responsesAcutely dissociated neurons (rat neocortex), primary cultures nih.gov
3-20Potentiation (low concentrations)Extrasynaptic δ-subunit containing receptors consensus.appnih.gov
30-150Stronger potentiation of phasic inhibitionHippocampal neurons from dnActRIB mice d-nb.info
N-methyl-D-aspartate (NMDA) Receptor Inhibition

Acute this compound exposure inhibits the function of NMDA receptors, a type of ionotropic glutamate (B1630785) receptor. wikipedia.orgnih.govnih.govpnas.orgkjpp.net This inhibition is widely thought to contribute to this compound's acute amnesic effects and the blockade of long-term potentiation (LTP) in brain regions like the hippocampus. nih.govpnas.org this compound's inhibitory effect on NMDA receptors may involve changes in the phosphorylation state of the receptors, particularly a reduction in the phosphorylation of tyrosine residue 1472 on the NR2B subunit. nih.govpnas.org This site is known to regulate the endocytosis and function of NMDA receptors. pnas.org

Research indicates that striatal-enriched protein tyrosine phosphatase (STEP) may play a role in this compound's inhibition of NMDA receptor function by contributing to the dephosphorylation of tyrosine sites on NR2B receptors. pnas.org

Data on this compound Inhibition of NMDA Receptor Function:

Observed Effect on NMDA ReceptorsProposed Mechanism InvolvedRelevant Subunit/SiteSource
Inhibition of channel activityChanges in phosphorylation stateNR2B subunit (Tyr1472) nih.govpnas.org
Inhibition of LTPDephosphorylation via STEPNR2B subunit pnas.org
Inhibition of functionAltered phosphorylation and compartmentalizationNot specified kjpp.net

Chronic this compound exposure can lead to compensatory "up-regulation" of NMDA receptor-mediated functions, which is thought to contribute to the development of this compound tolerance and dependence. nih.govfrontiersin.org

Glycine Receptor Modulation

Glycine receptors (GlyRs), another class of pentameric ligand-gated ion channels, are also sensitive targets for this compound, particularly at low concentrations (5 to 100 mM). pnas.orgnih.govuzh.chnih.gov GlyRs are important mediators of synaptic inhibition in the spinal cord and brainstem, and are also found in higher brain regions like the hippocampus and nucleus accumbens. nih.govfrontiersin.org this compound enhances glycine-evoked currents, and this potentiation is believed to involve direct interaction with specific regions in the transmembrane domains and/or intracellular modulation mediated by Gβγ dimers. nih.govnih.govnih.gov

Mutagenesis studies have identified specific amino acid residues in the transmembrane domains (TM2 and TM3) and the intracellular loop that are critical for this compound's effects on GlyRs. nih.govuzh.chnih.govuliege.be The differential sensitivity of GlyR isoforms to this compound, such as the difference between α1 and α2 subunits, has been linked to structural requirements in the intracellular domain and C-terminal region. nih.govfrontiersin.org

Data on this compound Modulation of Glycine Receptors:

GlyR Subunit CompositionThis compound SensitivityProposed Mechanism InvolvedSource
α1SensitiveDirect interaction, Gβγ modulation nih.govuliege.be
α2 (homomeric)InsensitiveLess sensitive to this compound nih.govfrontiersin.org
α2β (heteromeric)Substantially potentiatedGβγ-linked mechanism, β subunit modulation frontiersin.org
α1 (mutant, impaired Gβγ interaction)Reduced sensitivityImpaired interaction with Gβγ dimers nih.gov

Studies using chimeric receptors have also provided evidence for the critical role of the transmembrane domain in this compound modulation of GlyRs. nih.gov

Serotonin (B10506) (5-HT3) Receptor Interactions

This compound interacts with serotonin (5-HT) receptors, and evidence suggests that the 5-HT3 receptor is implicated in the neural actions of this compound. scielo.broup.comnih.gov this compound is known to potentiate the action of serotonin on the 5-HT3 receptor-ionophore complex. oup.com This potentiation of 5-HT3 receptors may contribute to the increase in dopamine (B1211576) release observed in brain regions involved in reward pathways. oup.comgrantome.com

Studies have shown that this compound can enhance GABA release from presynaptic terminals by modulating 5-HT3 receptors, potentially involving changes in calcium levels and cAMP-mediated signaling. nih.govnih.gov Inhibition of 5-HT3 receptor-mediated sodium channels has been shown to partially reverse the stimulatory effects of this compound on serotonin uptake in synaptosomes. nih.gov

Data on this compound Interactions with 5-HT3 Receptors:

Observed EffectProposed Mechanism InvolvedExperimental PreparationSource
Potentiation of 5-HT action on 5-HT3 receptorInteraction with receptor-ionophore complexNot specified oup.com
Enhancement of 5-HT uptakeInvolves increased intracellular Ca2+, sensitive to K+ and Na+ fluxRat forebrain synaptosomes nih.gov
Potentiation of 5-HT3-induced GABA releaseModulation of calcium levels, cAMP-mediated signalingRat hippocampal neurons nih.gov

Antagonists of 5-HT3 receptors have been shown to reduce certain effects of this compound and decrease alcohol consumption in some studies. scielo.broup.com

Voltage-Gated Ion Channel Regulation, e.g., L-type Calcium Channels

This compound also affects voltage-gated ion channels, which are crucial for regulating neuronal excitability. researchgate.netnih.govnih.govmdpi.com While the effects on all subtypes are not fully clear, intoxicating concentrations of this compound have been shown to inhibit L-type, N-type, and possibly T-type calcium channels. researchgate.netnih.gov

L-type calcium channels are key regulators of neuronal excitability, and acute this compound exposure inhibits their function in neural cells. researchgate.netnih.govwikipedia.orgnih.gov Research indicates that this compound's binding to L-type calcium channels follows first-order kinetics, suggesting noncooperative binding. wikipedia.org Studies have shown that calcium current decreases as this compound concentration increases. wikipedia.org

Data on this compound Regulation of L-type Calcium Channels:

This compound ConcentrationObserved Effect on L-type Calcium ChannelsExperimental PreparationSource
IntoxicatingInhibitionNeuronal cells researchgate.netnih.gov
IncreasingDecreased calcium currentIsolated nerve terminals wikipedia.org
200 mM (acute)Greatly reduced current and calcium influxPC12 cells researchgate.net

In contrast to acute effects, chronic exposure to this compound is associated with increases in functional L-type channels, which may contribute to signs of this compound withdrawal. researchgate.netnih.gov This adaptive response in PC12 cells has been shown to be mediated by protein kinase C (PKC), specifically the PKCdelta isozyme. nih.gov Chronic this compound exposure can lead to increased expression of L-type calcium channel subunits like α1C, α1D, and α2/δ1. wikipedia.org

Other voltage-gated channels, such as large conductance calcium-activated potassium (BK) channels and G protein-gated inwardly rectifying potassium (GIRK) channels, are also targets of this compound. pnas.orgmdpi.comfrontiersin.orgpnas.org this compound can activate GIRK channels by binding to a hydrophobic pocket and enhancing interaction with phosphatidylinositol 4,5-bisphosphate. pnas.org

Protein Kinase Activity Modulation

Protein kinases are crucial enzymes involved in signal transduction, regulating diverse cellular processes through phosphorylation. This compound has been shown to modulate the activity of various protein kinases, contributing to its biological effects.

One key family of protein kinases affected by this compound is the Protein Kinase C (PKC) family. Investigations have demonstrated that this compound can either inhibit or enhance PKC activity depending on the experimental conditions, suggesting a direct interaction with the enzyme. nih.gov This modulation of PKC is considered to be intimately involved in both acute and chronic this compound actions. nih.gov For instance, this compound exposure has been shown to alter the expression and localization of specific PKC isoforms, such as PKCε, in different brain regions. frontiersin.org PKCε is implicated in modulating this compound consumption behavior, partly by affecting inhibitory GABAergic neurotransmission through phosphorylation of the GABAA receptor γ2 subunit. frontiersin.org

This compound can also influence PKC activity indirectly. Studies suggest that this compound's interaction with G protein-coupled receptors (GPCRs) can lead to the generation of second messengers like diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which are known activators of PKC. frontiersin.org Furthermore, this compound's effects on PKCα activity induced by association with Rho GTPases have been investigated. nih.govacs.org These studies indicate that this compound can have competing concentration-dependent effects on PKCα activity, showing potentiation at lower concentrations and attenuation at higher levels when associated with RhoA or Cdc42. nih.govacs.org This suggests that this compound may enhance the interaction between PKCα and Rho GTPases at certain concentrations or inhibit the subsequent activating conformational change at higher concentrations. nih.govacs.org

Another family of protein kinases affected by this compound is the Mitogen-Activated Protein Kinase (MAPK) family. nih.gov The MAPK signaling cascade plays essential roles in processes such as proliferation, differentiation, apoptosis, and stress responses. nih.gov this compound's modulation of MAPK signaling is diverse and depends on factors like cell type, exposure duration (acute or chronic), and the presence of other stimulating agonists. nih.gov Acute this compound exposure can lead to modest activation of p42/44 MAPK in certain cell types, while chronic exposure may result in decreased activation or inhibition of growth factor-stimulated p42/44 MAPK activation. nih.gov Conversely, chronic this compound treatment can potentiate endotoxin-stimulated p42/44 MAPK and p38 MAPK signaling in specific cells, leading to increased production of inflammatory mediators. nih.gov this compound has also been shown to activate the pro-apoptotic JNK pathway and the anti-apoptotic p42/44 MAPK pathway acutely. nih.gov

Studies have also linked MAPK signaling to this compound-induced disruption of intestinal barrier function, where this compound exposure can activate MAPK isoforms (p38, ERK, and JNK), leading to increased intestinal permeability and altered distribution of tight junction proteins. plos.org This activation appears to be, at least in part, mediated through an oxidative stress-dependent mechanism. plos.org

This compound's influence extends to other kinases as well, such as Protein Kinase A (PKA). This compound-induced activation of PKA is thought to contribute to acute behavioral effects. nih.gov PKA signaling is also involved in regulating this compound consumption. nih.gov Chronic this compound exposure can lead to compensatory mechanisms, such as the upregulation of protein kinase inhibitor α (PKIα), which can normalize PKA signaling. nih.gov

While some studies have explored the direct interaction of this compound with kinases like pyruvate (B1213749) kinases, high concentrations were required in vitro to observe direct inhibition, suggesting that indirect mechanisms linked to metabolic changes might play a more significant role in vivo. bsmu.by

G Protein Signaling Pathway Involvement

G protein signaling pathways, mediated by G protein-coupled receptors (GPCRs) and their associated G proteins, are fundamental to cellular communication and are significantly influenced by this compound. This compound can interact with components of these pathways, leading to altered downstream signaling.

This compound's interaction with GPCRs can trigger the generation of second messengers, as mentioned in the context of PKC activation. frontiersin.org Furthermore, this compound has been shown to affect the function of G protein-gated inwardly rectifying potassium (GIRK or Kir3) channels, which are regulated by G proteins and control neuronal excitability. pnas.orgpnas.org this compound can directly bind to a hydrophobic pocket in the GIRK channel and activate it at physiologically relevant concentrations. pnas.orgpnas.org This activation involves enhanced interaction with the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for this compound-dependent activation, but surprisingly does not necessarily require the receptor-activated G protein βγ subunits. pnas.org This suggests a distinction between receptor and alcohol gating of GIRK channels. pnas.org

This compound can also modulate the expression and activity of G protein subunits. Chronic this compound exposure has been shown to affect the levels of various G protein subunits, such as Gi and Gs, in different brain regions and cell types. oup.complos.orgnih.gov For example, studies in pituitary lactotropes have indicated that this compound can increase Gs levels and decrease Gi3 levels in cells expressing the dopamine 2 receptor short isoform (D2S). plos.org This suggests that this compound, via an inhibitory action on D2S receptor activity, suppresses Gi3 repression of Gs expression, leading to downstream effects like stimulated prolactin synthesis and cell proliferation. plos.org

Research also points to the involvement of G protein-coupled receptor kinases (GRKs) in mediating this compound-related behaviors. nih.gov GRKs regulate GPCRs through phosphorylation, leading to receptor desensitization. nih.gov Studies in Drosophila have shown a role for G protein-coupled receptor kinase 2 (GPRK2) in modulating this compound-induced behaviors and the development of rapid tolerance. nih.gov

This compound's effects on G protein signaling pathways are complex and can vary depending on the specific receptor, G protein subtype, cell type, and duration of this compound exposure. oup.complos.orgnih.gov These modulations contribute to the diverse physiological and behavioral effects of this compound.

This compound's Influence on Cellular Membrane Dynamics and Protein Conformation

Cellular membranes provide the structural framework for cells and house numerous proteins critical for function. This compound interacts with the lipid bilayer and membrane proteins, altering membrane dynamics and protein conformation.

This compound is an amphiphilic molecule, allowing it to interact with both the hydrophilic and hydrophobic regions of the cell membrane. mdpi.comnih.gov It can pass through the lipid bilayer and condense near the interface region between lipids and water. mdpi.com The hydroxyl group of this compound can form hydrogen bonds with hydrophilic lipid headgroups, while the hydrocarbon chain interacts with the hydrophobic core of the bilayer. mdpi.com

A well-documented effect of this compound on cellular membranes is an increase in membrane fluidity. mdpi.comasm.orgnih.govasm.orgplos.orgresearchgate.net This fluidizing effect is attributed to the disordering of hydrocarbon chains within the lipid bilayer. mdpi.com The presence of this compound increases the area per lipid and enhances the mobility of lipids. mdpi.comacs.orgacs.org This effect is dependent on this compound concentration and the lipid composition of the membrane, with more fluid membranes being more easily disordered. nih.govacs.org At higher concentrations, this compound can induce a significant reduction in membrane thickness as the lipid bilayer transitions into an interdigitated phase, where fatty acyl chains cross the bilayer midplane. asm.orgacs.org This interdigitation can lead to a reduction of up to 30% in membrane thickness. asm.org

This compound-induced membrane perturbations can have profound effects on membrane protein function and conformation. mdpi.comasm.org Changes in membrane thickness due to interdigitation can expose hydrophobic amino acid residues in integral membrane proteins, potentially leading to hydrophobic mismatch and protein aggregation. mdpi.comasm.org Furthermore, these changes in the lipid environment can induce conformational changes in membrane proteins, altering their activity. mdpi.comasm.org For example, Ca2+-ATPases embedded in interdigitated bilayers have shown changes in protein conformation and rapid loss of enzyme activity. asm.org

Beyond its effects on the lipid bilayer, this compound can also directly interact with proteins, influencing their conformation. researchgate.netpdx.edunih.govaip.org this compound can disrupt intraprotein hydrogen bonds through hydrophobic interactions, potentially leading to denaturation of globular proteins. researchgate.net However, in some cases, this compound can stabilize protein structures, particularly those with significant alpha-helical content, and prevent aggregation. researchgate.net

Studies on specific proteins illustrate these effects. This compound has been shown to directly interact with Akt, a serine/threonine kinase, altering the local conformation of its pleckstrin homology (PH) domain. nih.gov This conformational change can impair the subsequent membrane-induced interdomain conformational changes necessary for Akt activation. nih.gov Another example is rhodopsin, a G protein-coupled receptor. This compound increases the formation of metarhodopsin II, the active conformation of rhodopsin, partly by disordering acyl chain packing and disrupting rhodopsin-water hydrogen bonds. pdx.edu This suggests a direct effect of this compound on the protein structure in addition to membrane-mediated effects. pdx.edu

Molecular dynamics simulations and experimental techniques like circular dichroism and NMR spectroscopy have provided insights into how this compound interacts with proteins at the molecular level, affecting their secondary structure and solvation. pnas.orgresearchgate.netaip.orgacs.org These studies reveal that this compound can promote ordered structures, like alpha-helices and turns, in some proteins, correlating with increased intramolecular hydrogen bonding. researchgate.netacs.org Polar amino acids appear to be particularly influenced by this compound, while hydrophobic interactions can also be affected. researchgate.netacs.org

Neurobiological Effects and Neural Circuitry Adaptations Induced by Ethanol

Neurotransmitter System Dysregulation

Ethanol's impact on the brain involves complex interactions with a variety of neurotransmitter systems, including dopaminergic, glutamatergic, serotonergic, noradrenergic, neuropeptide, and adenosine (B11128) systems. frontiersin.orgnih.govredalyc.org The disruption of these systems underlies the behavioral and physiological effects of This compound (B145695) consumption.

Dopaminergic System Alterations (e.g., Mesolimbic Pathway, VTA, NAc)

The mesolimbic dopamine (B1211576) system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc) and other limbic structures, is critically involved in the rewarding effects of this compound and other drugs of abuse. nih.govnih.govresearchgate.net Systemic administration of this compound increases dopamine levels in the NAc, an effect thought to be mediated by this compound's action in the VTA. nih.govoup.com Direct administration of this compound into the VTA can also lead to dopamine release in the NAc. nih.gov

This compound can increase the spontaneous firing frequency of VTA dopamine neurons in a concentration-dependent manner. nih.gov This stimulatory effect has been observed even when synaptic inputs are blocked, suggesting a direct excitation of these neurons by this compound. nih.govnih.gov

Chronic this compound exposure can lead to a reduction in the functional output of VTA dopamine neurons during withdrawal. nih.gov Adolescent intermittent this compound exposure has been shown to produce persistent neuroadaptations in the mesolimbic dopamine system, resulting in a hyperdopaminergic state in adulthood. mdpi.com This is indicated by a greater sensitivity and enhanced responsivity of dopamine release in the NAc following this compound administration into the VTA. mdpi.com

Glutamatergic Neurotransmission Imbalances

Glutamatergic neurotransmission, mediated by the major excitatory neurotransmitter glutamate (B1630785), is significantly disrupted by this compound. frontiersin.orgnih.govannualreviews.org this compound, at concentrations relevant to human behavioral effects, acutely inhibits the N-methyl-D-aspartate (NMDA) receptor, which mediates postsynaptic excitatory effects of glutamate. nih.govannualreviews.orgpsychiatryonline.org This inhibition of NMDA receptors by this compound can disrupt glutamatergic neurotransmission. psychiatryonline.orgnih.gov

Chronic this compound exposure leads to a compensatory upregulation of NMDA receptors. nih.govannualreviews.orgpsychiatryonline.org Upon cessation of this compound consumption, this compensatory change can result in increased excitatory neurotransmission, contributing to the hyperexcitable state observed during this compound withdrawal, which can manifest as seizures and excitotoxic neuronal death. nih.govannualreviews.orgpsychiatryonline.org Studies in humans have shown higher levels of excitatory neurotransmitters like aspartate and glycine (B1666218) in the cerebrospinal fluid of alcohol-dependent patients during withdrawal. psychiatryonline.org

This compound also affects other glutamatergic receptors, including AMPA and kainate receptors, and some metabotropic glutamate receptors. frontiersin.org Chronic this compound exposure has been shown to elevate extracellular levels of glutamate in mesocorticolimbic brain areas. frontiersin.org

Serotonergic System Modulation

The serotonergic system, involving serotonin (B10506) (5-hydroxytryptamine or 5-HT), is implicated in the effects of this compound. redalyc.orgnih.govnih.govresearchgate.net Evidence suggests an interaction between this compound consumption and the serotonin system, although the precise relationship is complex. nih.govfrontiersin.org Acute this compound intake can lead to increased serotonin levels, while chronic consumption may result in decreased serotonin levels. researchgate.net

Changes in the activity of serotonin receptors, such as 5-HT3, 5-HT1B, and 5-HT1A, and the serotonin transporter (SERT) are observed during chronic this compound intake and are thought to play a role in the development of alcoholic motivation and may represent compensatory responses to alterations in serotonin metabolism. researchgate.net For example, chronic this compound consumption has been associated with lower hippocampal SERT density. frontiersin.org

Pharmacological studies indicate a complex relationship between 5-HT1A receptor signaling and this compound consumption, with high doses of agonists potentially reducing intake and lower doses potentially potentiating it. nih.gov Activation of postsynaptic 5-HT1A heteroreceptors appears to reduce this compound drinking, possibly by inhibiting dopamine release. nih.gov

Noradrenergic System Responses

The noradrenergic system, utilizing norepinephrine (B1679862) (NE), is highly responsive to this compound and is believed to play a significant role in both controlled and excessive drinking. nih.govresearchgate.net Acute this compound administration can increase NE and its metabolites. nih.govresearchgate.net This increased turnover may be due to enhanced synaptic release, supported by increases in neuronal activation in NE populations after acute this compound exposure. nih.gov

Electrophysiological studies on locus coeruleus (LC) NE neurons, a major noradrenergic brain nucleus, have shown varied responses to acute this compound, highlighting the complexity of these interactions. nih.govjneurosci.org Some studies suggest acute this compound might suppress NE release, particularly at higher doses. nih.gov

Chronic this compound consumption appears to alter the homeostatic balance within NE circuitry. nih.gov NE metabolite levels in the cerebrospinal fluid of alcohol-dependent individuals are higher following acute this compound administration compared to control subjects. nih.gov

Neuropeptide Systems (e.g., Neuropeptide Y, Vasopressin)

Neuropeptide systems, including Neuropeptide Y (NPY) and Vasopressin (AVP), are also influenced by this compound and are implicated in alcohol-related behaviors. nih.govnih.govfrontiersin.org

Neuropeptide Y (NPY) is thought to influence this compound consumption, with low NPY signaling associated with increased intake and resistance to the sedative effects of this compound. unc.edu Conversely, NPY overexpression may promote increased sensitivity to this compound-induced sedation and inhibit drinking. unc.edu Studies have shown reduced NPY expression in brain regions like the nucleus accumbens shell and amygdala in mice that consume higher amounts of this compound. unc.edu Infusion of NPY into certain brain areas, such as the central nucleus of the amygdala, can reduce alcohol intake in animal models. frontiersin.org

Vasopressin (AVP) also plays a role in this compound consumption. nih.govphysiology.org Prolonged this compound exposure can decrease the number of AVP-immunoreactive neurons in areas like the supraoptic and paraventricular nuclei. physiology.org Studies in rats lacking vasopressin have shown altered preference for this compound. physiology.org The loss of the inhibitory effect of AVP signaling may contribute to enhanced glutamate release, potentially leading to excessive alcohol consumption. physiology.org

Adenosine System Interactions

This compound interacts with the adenosine system, and adenosine contributes to the acute pharmacological effects of this compound, such as ataxia and sedation. mdpi.comesmed.orgencyclopedia.pubnih.gov Acute this compound exposure increases extracellular adenosine levels in the brain. mdpi.comesmed.orgencyclopedia.pubnih.gov This can occur through mechanisms such as the inhibition of cellular uptake by the equilibrative nucleoside transporter 1 (ENT1). mdpi.comesmed.orgencyclopedia.pub Increased adenosine levels may mediate some of the intoxicating and rewarding effects of this compound. mdpi.comencyclopedia.pub

High levels of adenosine can hyperactivate adenosine A2A receptors (A2AR), which may undergo desensitization with prolonged this compound exposure. mdpi.comencyclopedia.pub Chronic this compound exposure can lead to downregulated adenosine signaling, which has been linked to insomnia and seizures associated with withdrawal. esmed.orgnih.gov Functional tolerance to this compound may be partly mediated by changes in the regulation of endogenous adenosine. nih.gov Adenosine receptors, particularly A1 and A2A, interact with dopamine receptors and influence the mesocorticolimbic system, which is involved in addiction circuits. mdpi.comencyclopedia.pub

Neurotransmitter System Dysregulation by this compound: Key Findings

Neurotransmitter SystemAcute this compound EffectsChronic this compound EffectsBrain Regions Involved (Examples)Key Receptors/Transporters Involved
DopaminergicIncreased dopamine release in NAc, excitation of VTA neurons. nih.govnih.govoup.comReduced functional output during withdrawal, persistent hyperdopaminergic state (adolescent exposure). nih.govmdpi.comMesolimbic pathway, VTA, NAc. nih.govnih.govresearchgate.netDopamine receptors
GlutamatergicInhibition of NMDA receptor activity. nih.govannualreviews.orgpsychiatryonline.orgCompensatory upregulation of NMDA receptors, elevated extracellular glutamate. frontiersin.orgnih.govannualreviews.orgpsychiatryonline.orgHippocampus, mesocorticolimbic areas. frontiersin.orgpsychiatryonline.orgNMDA receptors, AMPA receptors, Kainate receptors. frontiersin.orgpsychiatryonline.org
SerotonergicIncreased serotonin levels. researchgate.netDecreased serotonin levels, altered receptor density (e.g., 5-HT3, 5-HT1A, 5-HT1B), lower SERT density. researchgate.netfrontiersin.orgHippocampus, various brain regions. nih.govfrontiersin.org5-HT1A, 5-HT1B, 5-HT3 receptors, SERT. nih.govresearchgate.netfrontiersin.org
NoradrenergicIncreased NE and metabolite levels, potential modulation of NE neuron firing. nih.govresearchgate.netAltered homeostatic balance, higher NE metabolite levels during withdrawal. nih.govLocus coeruleus, nucleus tractus solitarius. nih.govAdrenergic receptors
Neuropeptide (NPY)Not explicitly detailed in search results.Low levels associated with increased consumption, reduced expression in certain areas. unc.eduNucleus accumbens shell, amygdala. unc.eduNPY receptors (e.g., Y1, Y5). frontiersin.org
Neuropeptide (AVP)Not explicitly detailed in search results.Decreased immunoreactive neurons in specific nuclei. physiology.orgSupraoptic nucleus, paraventricular nucleus. physiology.orgVasopressin 1a receptor (Avpr1a). physiology.org
AdenosineIncreased extracellular adenosine levels. mdpi.comesmed.orgencyclopedia.pubnih.govDownregulated adenosine signaling, desensitization of A2A receptors. mdpi.comencyclopedia.pubnih.govVarious brain regions, hippocampus, basal forebrain. esmed.orgencyclopedia.pubnih.govAdenosine A1 receptors (A1R), Adenosine A2A receptors (A2AR), ENT1. mdpi.comesmed.orgencyclopedia.pubnih.gov

Opioid System Engagement

The endogenous opioid system plays a significant role in mediating the reinforcing effects of this compound. Acute or light this compound consumption stimulates the release of opioid peptides in brain regions associated with reward and reinforcement. nih.govscielo.org.mxcapes.gov.br This stimulation is thought to contribute, at least in part, to the rewarding properties of this compound. nih.govscielo.org.mxoup.com this compound's interaction with the opioid system can occur at multiple levels, including altering the biosynthesis, release, and inactivation of opioid peptides, as well as modifying the binding properties of opioid receptors. scielo.org.mx

Studies suggest that mu (μ) and delta (δ) opioid receptors are particularly important in this compound reinforcement and dependence. scielo.org.mx For instance, some early research indicated that short-term in vitro this compound exposure selectively decreased binding to δ opioid receptors but not μ or kappa (κ) opioid receptors, while other studies reported increased binding to μ opioid receptors. nih.gov Prolonged this compound administration has generally been shown to decrease binding to δ opioid receptors, although data regarding the effects on μ receptors are inconsistent, with reports of increased, decreased, or no change in binding. nih.gov

Chronic heavy this compound consumption, in contrast to acute use, can lead to a central opioid deficiency. nih.govcapes.gov.br This deficiency may be perceived as a state of opioid withdrawal, potentially promoting further alcohol consumption through mechanisms of negative reinforcement. nih.gov Opioidergic activity is also implicated as an intermediary in this compound-induced dopamine release, a process that contributes to the reinforcing effects of alcohol. oup.com

Brain Region-Specific Adaptations and Plasticity

This compound induces distinct adaptations and plasticity in various brain regions, contributing to cognitive deficits, altered emotional states, and the persistence of alcohol-seeking behaviors. eneuro.orgbohrium.com Key areas affected include the hippocampus, amygdala, and structures within the cortico-limbic circuit. eneuro.orgbohrium.comfrontiersin.orgnih.govspandidos-publications.com

Hippocampal Neuroplasticity in Response to this compound

The hippocampus, a brain region critical for learning and memory, is a major target of this compound's effects. frontiersin.orgresearchgate.net this compound treatment can impair cellular and synaptic plasticity mechanisms in the hippocampus, leading to cognitive impairment in hippocampal-dependent tasks. frontiersin.org These impairments can involve adverse changes in neuronal morphology, spine architecture, neuronal communication, and an increase in neuronal death. frontiersin.org

Chronic this compound consumption has been linked to neuronal loss and a reduction in total hippocampal volume in humans. frontiersin.org In animal models, chronic alcohol has shown cell death in the dentate gyrus (DG) via apoptosis. frontiersin.org Binge-like alcohol administration in adults has also been associated with neuronal degeneration, including a reduction in pyramidal cells in the hippocampal CA3 region. frontiersin.org this compound exposure during development can reduce the number of GABAergic interneurons in adulthood, potentially contributing to cognitive deficits. frontiersin.org

This compound alters synaptic plasticity in the hippocampus, including long-term depression (LTD) and long-term potentiation (LTP). researchgate.netnih.gov Acute this compound can inhibit LTP in hippocampal slices, although results can vary depending on factors such as age, subregion, and stimulus strength. nih.gov Impairment of mGluR5-LTD in hippocampal slices following this compound vapor exposure also indicates that chronic this compound affects other types of plasticity. nih.gov

This compound exposure can also affect neurogenesis, the production of new neurons, in the adult hippocampus. uky.edu High dose and chronic exposure can decrease the survival of progenitor cells and reduce proliferation and cell division, leading to a decrease in potential new neurons and a loss in granule cell density. uky.edu While this compound intoxication generally decreases hippocampal neurogenesis, abstinence after a period of dependence may lead to an increase in neurogenesis. uky.edu

Amygdaloid Circuitry and Negative Affective States

The amygdala, particularly the extended amygdala (which includes the central amygdala and bed nucleus of the stria terminalis), is a key region involved in processing emotions, fear, and anxiety, and it plays a significant role in the negative affective states associated with alcoholism. bohrium.comoup.comnih.gov this compound modulates affective states, and this is considered a key motivational factor underlying drinking behavior, as individuals may use alcohol to seek relief from negative affective states like stress and anxiety. nih.gov

Acute this compound exposure can attenuate amygdala reactivity to threatening stimuli, such as fearful and angry faces. nih.govresearchgate.net This suggests that this compound may mediate its anxiolytic effects by down-regulating the brain's response to signals of threat. nih.govresearchgate.net Chronic this compound consumption and withdrawal lead to increased anxiety. nih.govresearchgate.net The extended amygdala integrates brain stress systems to produce negative affective states during the withdrawal stage of alcohol addiction. bohrium.com

Studies have shown that chronic this compound exposure induces alterations in neuronal function within the extended amygdala. nih.govresearchgate.net For example, chronic intermittent this compound exposure can lead to a net inhibition of the central amygdala (CeA). nih.govresearchgate.net Epigenetic changes in the amygdala in response to adolescent alcohol use have been linked to increased anxiety-related behaviors and abnormal synaptic plasticity in adulthood. bohrium.com

Cortico-limbic Structural and Functional Changes

The cortico-limbic circuit, encompassing areas such as the prefrontal cortex (PFC) and limbic structures like the amygdala and hippocampus, undergoes significant structural and functional changes in response to this compound exposure. eneuro.orgbohrium.comspandidos-publications.comacnp.org These changes contribute to cognitive deficits, impaired decision-making, and altered emotional regulation observed in individuals with alcohol use disorders. eneuro.orgbohrium.com

Chronic this compound exposure is associated with structural deficits, including brain shrinkage and neuronal loss in both cortical and limbic regions. acnp.org White matter loss may be more prominent than gray matter loss, and neuronal loss appears to primarily affect pyramidal neurons. acnp.org

Functional changes in the cortico-limbic circuit are also evident. Acute this compound exposure can reduce intrinsic excitability of neurons in areas like the lateral orbitofrontal cortex (lOFC). eneuro.org Chronic exposure and long-term drinking influence the plasticity of intrinsic excitability and function of glutamatergic synapses in cortical areas. eneuro.org Studies have shown that voluntary this compound drinking can produce distinct time-dependent changes in cellular excitability across cortical subregions like the anterior cingulate cortex (ACC) and lOFC. eneuro.org These changes can be specific to action potential firing and may not always involve changes in excitatory or inhibitory synapses. eneuro.org

Chronic this compound exposure can induce an increase in the NMDA/AMPA current ratio in the PFC and enhance the expression of NMDAR-mediated spike-timing-dependent LTP, a neuroadaptation potentially linked to reduced behavioral flexibility. nih.gov Alterations in neuronal function have been observed in the prelimbic and infralimbic medial prefrontal cortex (mPFC) following chronic this compound exposure. nih.govresearchgate.net Chronic intermittent this compound exposure can induce hyperexcitability of the infralimbic cortex (ILC) and a shift towards excitation in synaptic drive and hyperexcitability of ventral bed nucleus of the stria terminalis (vBNST) neurons. nih.govresearchgate.net

Adolescent chronic intermittent this compound exposure can alter dendritic spine density and morphology in neurons within the infralimbic cortex and basolateral amygdala (BLA), alongside behavioral alterations. nih.gov These findings suggest that corticolimbic circuits are vulnerable to this compound's effects during adolescence, with potential long-lasting consequences. nih.gov

Neuroinflammation and Glial Cell Interactions in this compound Exposure

This compound exposure induces neuroinflammation, a process involving the activation of glial cells, which is believed to contribute to the pathogenesis of alcohol use disorder and associated brain damage. jneurosci.orgimrpress.commdpi.comnih.gov Glial cells, including astrocytes and microglia, function as the brain's innate immune system and play dominant roles in this neuroinflammatory response. mdpi.comnih.gov

This compound can activate glial cells, leading to the upregulation of inflammatory mediators such as cytokines (IL-1β, TNF-α, IL-6), iNOS, and COX-2 in brain regions like the cerebral cortex. jneurosci.orgimrpress.com This glial activation and inflammatory reaction are linked to the function of Toll-like receptor 4 (TLR4). jneurosci.org this compound can promote TLR4 signaling in glial cells, triggering the induction of inflammatory mediators and potentially causing cell death. jneurosci.orgimrpress.com A deficient TLR4 function can prevent this compound-induced glial activation and the inflammatory reaction. jneurosci.org

Low concentrations of this compound can promote inflammatory processes in the brain and glial cells by up-regulating these inflammatory mediators and activating signaling pathways (IKK, MAPKs) and transcriptional factors (NF-kappaB, AP-1) implicated in inflammatory injury. imrpress.com Activation of glial cells and the innate immune system by this compound might trigger the production of toxic compounds like reactive oxygen species (ROS), nitric oxide (NO), inflammatory cytokines, and glutamate, which could contribute to this compound-induced brain damage. imrpress.com

Chronic this compound intake increases inflammatory mediators in the brain and stimulates signaling pathways associated with the activation of IL-1RI/TLR4 receptors. jneurosci.org this compound activates TLR4 signaling in astrocytes, microglia, and macrophages, suggesting this as a significant mechanism of this compound-induced neuroinflammation. jneurosci.org

Repeated cycles of binge drinking can prime microglia, increase proinflammatory signals like High Mobility Group Box 1 (HMGB1), and alter brain and behavior, increasing the risk for alcohol use disorder. frontierspartnerships.org HMGB1 is a neuroimmune signal released by this compound from neurons and glia that activates multiple proinflammatory receptors, including TLRs, spreading proinflammatory gene induction. frontierspartnerships.org Adolescent intermittent this compound exposure increases HMGB1 in rat brain and in post-mortem human alcohol use disorder brains, correlating with lifetime alcohol consumption. frontierspartnerships.org

This compound-induced neurodegeneration, glial activation, and the production of inflammatory mediators have been observed in the developing brain and may contribute to long-lasting brain damage. nih.gov Glial activation, even if transient, may affect long-lasting deficits in brain structure found in the adult brain. nih.gov Repeated this compound administration, particularly in the neonatal brain, appears to induce chronic inflammation and glial cell death. nih.gov

Mitochondrial Dysregulation and Oxidative Stress Pathogenesis

Mitochondria are central to cellular energy production and play a critical role in regulating cell fate. This compound can significantly impair mitochondrial function, leading to a state of mitochondrial dysregulation characterized by altered energy metabolism, increased reactive oxygen species production, and compromised structural integrity. This dysregulation is a key factor in the pathogenesis of oxidative stress induced by this compound. nih.govmdpi.com

Reactive Oxygen Species (ROS) Generation and Oxidative Damage

This compound metabolism is a significant contributor to the generation of reactive oxygen species (ROS) within cells, particularly in mitochondria. The metabolism of this compound through pathways like the microsomal this compound oxidizing system (MEOS), involving cytochrome P450 2E1 (CYP2E1), can directly produce ROS. wjgnet.commdpi.com Additionally, the oxidation of this compound by alcohol dehydrogenase (ADH) and acetaldehyde (B116499) by aldehyde dehydrogenase (ALDH) leads to an increased NADH/NAD+ ratio, creating a reducing environment that favors ROS formation within the mitochondrial electron transport chain. nih.govmdpi.com

Excessive ROS production overwhelms the cell's antioxidant defense mechanisms, leading to oxidative stress. This oxidative stress can damage various cellular components, including lipids, proteins, and DNA. nih.govfrontiersin.org For instance, lipid peroxidation products like 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA) accumulate after chronic this compound exposure, indicating damage to cell membranes. nih.gov Protein adducts can also form with lipid-derived aldehydes or acetaldehyde, the primary metabolite of this compound oxidation. nih.gov

Studies have shown that this compound increases ROS production in various cell types, including hepatocytes and neurons. researchgate.netmdpi.commdpi.com This increased ROS can trigger inflammatory signaling pathways and contribute to cellular damage and dysfunction. frontiersin.orgwjgnet.com

Mitochondrial DNA Integrity and Impairment

Mitochondrial DNA (mtDNA) is particularly susceptible to oxidative damage due to its proximity to the electron transport chain, a major source of ROS, and its lack of protective histones. nih.govnih.gov this compound-induced oxidative stress can lead to damage to mtDNA, including the formation of adducts like 8-hydroxydeoxyguanosine (8-OHdG) and single-strand breaks. nih.govfrontiersin.orgoup.com

Chronic this compound consumption has been shown to increase oxidative damage to mtDNA in various tissues, such as the liver and heart. nih.govoup.com This damage, if not adequately repaired, can impair mitochondrial function and further exacerbate oxidative stress, creating a vicious cycle of accumulating cellular damage. nih.govfrontiersin.org Studies in aged rats have demonstrated a significant increase in 8-OHdG formation and mtDNA single-strand breaks after chronic this compound feeding, suggesting enhanced oxidative damage and potential selective removal or degradation of damaged mtDNA. nih.gov

While oxidative stress is a significant factor, research also suggests a role for mitochondrial topoisomerases in this compound-induced mtDNA damage, separate from the direct impact of ROS. oup.com

Mitochondrial Permeability Transition Pore (MPTP) Opening and ATP Depletion

The mitochondrial permeability transition pore (MPTP) is a multiprotein channel in the inner mitochondrial membrane whose opening can lead to mitochondrial dysfunction and cell death. This compound has been shown to increase the vulnerability of mitochondria to MPTP opening. nih.govacs.orgbiologists.com

MPTP opening results in the depolarization of the mitochondrial membrane potential, swelling of the mitochondria, and the release of pro-apoptotic factors into the cytoplasm. nih.gov This uncontrolled permeability also leads to the uncoupling of oxidative phosphorylation and a decrease in ATP production. mdpi.comnih.govnih.gov

The mechanism by which this compound promotes MPTP opening is complex and may involve increased oxidative stress and alterations in calcium homeostasis. nih.govacs.orgpancreapedia.org this compound metabolism can decrease the NAD+/NADH ratio, which has been proposed to elicit MPTP opening. pancreapedia.org Additionally, this compound can sensitize the MPTP to opening by increasing the acetylation and activity of cyclophilin-D, a key regulator of the pore. biologists.com This effect may be mediated by the inhibition of sirtuin-3, an NAD+-dependent deacetylase located in the mitochondrial matrix. biologists.com

Studies using MPTP inhibitors have shown that preventing MPTP opening can protect against this compound-induced cellular damage and death in various cell types, including neurons and pancreatic acinar cells. mdpi.comacs.orgnih.gov

Mitochondrial Dynamics (Fission/Fusion) Perturbations

Mitochondrial dynamics, the balance between mitochondrial fission (division) and fusion (merging), are crucial for maintaining a healthy and functional mitochondrial network. This compound exposure can perturb this balance, leading to altered mitochondrial morphology and function. mdpi.comresearchgate.netnih.gov

This compound has been shown to promote mitochondrial fragmentation, which can result from either increased fission or decreased fusion. nih.gov Increased mitochondrial fission is often mediated by the protein Dynamin-related protein 1 (Drp1). mdpi.comresearchgate.netnih.gov this compound can increase Drp1-mediated mitochondrial fission, contributing to mitochondrial dysfunction. researchgate.netnih.gov Conversely, mitochondrial fusion is regulated by proteins like Mitofusin 1 (Mfn1), Mitofusin 2 (Mfn2), and OPA1. nih.govaginganddisease.org this compound can downregulate the expression of fusion genes and proteins, further promoting fragmentation. researchgate.netnih.gov

Perturbations in mitochondrial dynamics can impair mitochondrial respiration, reduce ATP production, and increase ROS generation. nih.govbiorxiv.org The resulting fragmented mitochondria are often less efficient at oxidative phosphorylation. nih.gov

Mitochondrial Biogenesis and Mitophagy Impairment

Mitochondrial biogenesis is the process of creating new mitochondria, while mitophagy is the selective degradation of damaged or dysfunctional mitochondria through autophagy. Both processes are essential for maintaining a healthy mitochondrial population and cellular homeostasis. This compound can impair both mitochondrial biogenesis and mitophagy. biorxiv.orgnih.goviu.edu

Chronic this compound consumption can disrupt mitochondrial biogenesis, potentially due to an increased NADH/NAD+ ratio which affects key regulators like SIRT1 and AMPK, impairing the PGC-1α pathway, a master regulator of mitochondrial biogenesis. biorxiv.orgiu.edu While acute this compound exposure might initially stimulate mitochondrial biogenesis as an adaptive response, chronic exposure leads to its disruption. biorxiv.orgiu.edu

This compound exposure also impacts mitophagy. While acute this compound treatment may induce mitophagy as a protective mechanism to remove depolarized mitochondria, chronic exposure can lead to disordered autophagic processing and impaired mitophagy flux. nih.govnih.govmdpi.com This impairment can result in the accumulation of damaged mitochondria, contributing to increased ROS production, release of pro-apoptotic proteins, and cellular injury. nih.govmdpi.com

The accumulation of damaged mitochondria due to impaired mitophagy can also lead to the release of mitochondrial damage-associated molecular patterns (mtDAMPs), which can activate inflammatory responses. nih.gov

Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum (ER) is a crucial organelle involved in protein folding, modification, and transport, as well as lipid synthesis and calcium homeostasis. This compound exposure can induce ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.govnih.govmdpi.com

ER stress triggers the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. However, sustained or excessive ER stress can lead to cell death. nih.govnih.gov this compound has been shown to induce ER stress in various cell types, including neurons and pancreatic acinar cells. nih.govnih.govoncotarget.com

While this compound alone may not always directly induce significant ER stress markers, it can markedly potentiate ER stress induced by other agents. nih.govnih.gov This potentiation may be mediated, in part, by this compound-induced oxidative stress and disruption of intracellular calcium homeostasis, both of which can trigger ER stress. nih.govmdpi.com

Key markers of ER stress, such as GRP78, CHOP, ATF4, ATF6, and phosphorylated PERK and eIF2α, have been shown to be increased upon this compound exposure, particularly in the presence of other ER stress inducers. nih.govnih.govoncotarget.com CHOP, a pro-apoptotic transcription factor, plays a significant role in this compound-promoted cell death mediated by ER stress. nih.govmdpi.com

The interaction between oxidative stress and ER stress appears to be a critical factor in mediating this compound's detrimental effects on cells. nih.govoncotarget.com this compound-induced oxidative stress can trigger ER stress, and sustained ER stress can further contribute to oxidative damage, creating a feedback loop that exacerbates cellular dysfunction.

Summary of Key Findings

Cellular Component/ProcessEffect of this compound ExposureKey Mechanisms Involved
Mitochondrial Dysregulation Impaired function, altered energy metabolism, increased vulnerability to damage. nih.govmdpi.comIncreased ROS production, mtDNA damage, MPTP opening, altered dynamics, impaired biogenesis/mitophagy. nih.govmdpi.comnih.govbiorxiv.orgnih.gov
ROS Generation Increased production of superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals. nih.govfrontiersin.orgThis compound metabolism (CYP2E1, ADH/ALDH), increased NADH/NAD+ ratio, impaired antioxidant defenses. nih.govwjgnet.commdpi.commdpi.com
Oxidative Damage Damage to lipids (peroxidation), proteins (adduct formation), and DNA. nih.govfrontiersin.orgReaction of ROS and acetaldehyde with macromolecules. nih.govfrontiersin.org
Mitochondrial DNA Integrity Increased oxidative damage (8-OHdG, strand breaks), potential depletion. nih.govfrontiersin.orgoup.comROS-mediated damage, potential involvement of mitochondrial topoisomerases. nih.govfrontiersin.orgoup.com
MPTP Opening Increased susceptibility to opening. nih.govacs.orgbiologists.comOxidative stress, altered calcium homeostasis, increased cyclophilin-D acetylation/activity, inhibition of sirtuin-3. nih.govacs.orgbiologists.compancreapedia.org
ATP Depletion Decreased cellular ATP levels. mdpi.comnih.govnih.govUncoupling of oxidative phosphorylation due to MPTP opening and impaired mitochondrial respiration. mdpi.comnih.govnih.gov
Mitochondrial Dynamics Shift towards fragmentation (increased fission, decreased fusion). mdpi.comresearchgate.netnih.govIncreased Drp1-mediated fission, downregulation of fusion proteins (Mfn1, Mfn2, OPA1). mdpi.comresearchgate.netnih.gov
Mitochondrial Biogenesis Disrupted, particularly during chronic exposure. biorxiv.orgiu.eduImpaired PGC-1α pathway due to altered NADH/NAD+ ratio, affecting SIRT1 and AMPK. biorxiv.orgiu.edu
Mitophagy Impaired flux, accumulation of damaged mitochondria, particularly during chronic exposure. nih.govnih.govmdpi.comDisordered autophagic processing, potential release of mtDAMPs. nih.govnih.govmdpi.com
Endoplasmic Reticulum (ER) Stress Induction and potentiation of stress response, accumulation of unfolded/misfolded proteins. nih.govnih.govmdpi.comOxidative stress, disruption of calcium homeostasis, activation of UPR pathways (PERK, IRE1, ATF6), increased expression of stress markers (GRP78, CHOP, ATF4). nih.govnih.govmdpi.comoncotarget.com

Apoptotic and Necrotic Cell Death Pathways in this compound-Exposed Tissues

This compound has been demonstrated to induce both apoptotic and necrotic cell death in various tissues, with the liver being a prominently affected organ wjgnet.comnih.govoup.comamegroups.orgnih.govresearchgate.net. Studies in animal models and observations in patients with alcoholic hepatitis have shown an increase in apoptotic cells in the liver following this compound exposure wjgnet.com. The mechanisms underlying this compound-induced cell death are multifaceted, involving metabolic processes, oxidative stress, and the activation of specific signaling pathways.

A key factor in this compound-induced apoptosis is the generation of oxidative stress, which occurs during the metabolism of this compound. This process yields acetaldehyde and reactive oxygen species (ROS) wjgnet.comnih.govamegroups.org. ROS can inflict damage upon mitochondria, leading to alterations in mitochondrial membrane potential and permeability. This, in turn, can trigger the release of pro-apoptotic factors such as cytochrome c, thereby activating the caspase cascade, a central component of the intrinsic apoptotic pathway wjgnet.commdpi.com.

Beyond the intrinsic pathway, this compound can also initiate apoptosis through the extrinsic death receptor pathway, which involves the Fas/CD95 receptor system wjgnet.com. Activation of this pathway leads to the recruitment of death-inducing signaling complexes and subsequent caspase activation.

Caspases, particularly caspase-3, play a critical role as executioners in the final stages of apoptosis mdpi.comarvojournals.orgnih.gov. Increased activity of caspase-3, as well as caspase-8 and caspase-9, has been observed in various cells exposed to this compound mdpi.comnih.govnih.gov. Studies utilizing caspase inhibitors further support the involvement of these proteases in this compound-induced cell death.

While apoptosis is a programmed form of cell death, this compound can also contribute to necrosis, a form of unprogrammed cell death characterized by cellular swelling and membrane rupture nih.govoup.comnih.govresearchgate.net. Centrilobular hepatic necrosis, for instance, has been noted in chronic this compound-treated rats, particularly when exposed to low oxygen concentrations oup.comnih.gov. This phenomenon may be linked to an increased oxygen demand in the liver induced by this compound metabolism oup.com. Furthermore, tumor necrosis factor-alpha (TNF-α), a significant mediator in alcohol-induced liver injury, can activate death domain pathways upon binding to its receptor (TNF-R1), potentially leading to both necrosis and apoptosis uchile.cl. This compound exposure has been shown to increase TNF-R1 levels in hepatic, intestinal, and cardiac cells uchile.cl. Research also indicates that this compound can induce necroptosis, a programmed form of necrosis, in gastric epithelial cells researchgate.net.

Research findings detailing the impact of this compound on caspase activity in different cell lines could be presented in a data table to illustrate the molecular mechanisms involved in this compound-induced apoptosis. For example, a table could show the fold increase in caspase-3, -8, and -9 activity in specific cell types after exposure to varying concentrations of this compound for different durations, based on experimental data.

Cellular Barrier Integrity Compromise (e.g., Intestinal Barrier)

This compound significantly compromises the integrity of various cellular barriers throughout the body, most notably the intestinal barrier spandidos-publications.complos.orgphysiology.orgduke.edutandfonline.combmj.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov. This compromise leads to increased permeability, often referred to as "leaky gut" in the context of the intestinal epithelium spandidos-publications.complos.orgphysiology.orgduke.edutandfonline.combmj.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov. The increased permeability of the intestinal barrier is a critical event in the pathogenesis of alcohol-associated diseases, as it facilitates the translocation of harmful substances from the gut lumen, such as bacterial endotoxins (lipopolysaccharide or LPS), into the systemic circulation spandidos-publications.complos.orgtandfonline.combmj.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov. This translocation triggers inflammatory responses and contributes to organ damage, particularly in the liver spandidos-publications.complos.orgtandfonline.combmj.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov.

The integrity of cellular barriers is maintained by specialized junctional complexes, primarily tight junctions (TJs) and adherens junctions (AJs) spandidos-publications.complos.orgphysiology.orgduke.edutandfonline.combmj.comresearchgate.netnih.govnih.govnih.govnih.govspandidos-publications.comresearchgate.netnih.govsemanticscholar.orgresearchgate.net. This compound exposure disrupts these junctions. Studies have shown that this compound can decrease the expression and/or alter the localization of key tight junction proteins, including Zonula occludens-1 (ZO-1), occludin, and various claudins spandidos-publications.complos.orgphysiology.orgtandfonline.combmj.comnih.govnih.govspandidos-publications.com. Similarly, adherens junctions, which rely on proteins like VE-cadherin and E-cadherin, are also susceptible to this compound-induced disruption duke.edunih.govresearchgate.netresearchgate.net.

Multiple mechanisms contribute to this compound-induced cellular barrier compromise. These include the direct toxic effects of this compound on cell membranes, increasing their fluidity and permeability tandfonline.comnih.gov. Oxidative stress, generated during this compound metabolism, also plays a significant role in damaging barrier components nih.govamegroups.orgphysiology.orgresearchgate.netnih.govmdpi.commdpi.com. Furthermore, this compound can activate specific intracellular signaling pathways, such as Myosin Light Chain Kinase (MLCK) and Mitogen-Activated Protein Kinases (MAPK), which can lead to the reorganization of the cytoskeleton (actin and myosin filaments) and subsequent opening of the paracellular space physiology.orgnih.govnih.govnih.govresearchgate.netnih.govsemanticscholar.org. Acetaldehyde, the primary metabolite of this compound, also contributes to the disruption of tight junctions and increased permeability plos.orgbmj.comresearchgate.netresearchgate.net. Alterations in the gut microbiome composition and function, as well as mast cell activation, are additional factors implicated in this compound-induced intestinal barrier dysfunction bmj.commdpi.comresearchgate.netnih.govmdpi.com.

Experimental data illustrating the dose- and time-dependent effects of this compound on transepithelial electrical resistance (TEER), a measure of barrier integrity, or the permeability to tracer molecules could be presented in a data table. This would provide concrete evidence of the extent of barrier compromise under different this compound exposure conditions. For instance, a table could show TEER values or flux rates of a marker molecule across cell monolayers treated with varying concentrations of this compound over time.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound702
Acetaldehyde177
Reactive Oxygen Species44453628
Cytochrome c16134901
Caspase-324895310
Caspase-825721
Caspase-916212733
TNF-alpha5955
TNF-alpha Receptor-1 (TNF-R1)6411
ZO-1 (TJP1)9407
Occludin9422
Claudins-
VE-cadherin (CDH5)1010
E-cadherin (CDH1)1009
Myosin Light Chain Kinase (MLCK)4196
MAPK1 (ERK2)5605
MAPK8 (JNK1)5600
MAPK14 (p38)5601
LPS (Lipopolysaccharide)14046818
NF-kappaB23543

Note: PubChem CIDs for protein complexes or families like "Claudins" or "NF-kappaB" represent a representative member or the concept itself where a specific CID for the entire group is not applicable or readily available. The CID for Reactive Oxygen Species refers to a general concept; specific ROS like Superoxide or Hydrogen Peroxide have their own CIDs. Caspase-3 CID citeab.comnih.govnih.govbiointerfaceresearch.comunesp.br.## The Impact of this compound on Cellular Function and Barrier Integrity

This compound, a widely consumed chemical compound (PubChem CID: 702), exerts significant effects on biological systems at the cellular level, leading to dysfunction and contributing to the pathogenesis of various diseases. This article delves into two critical aspects of this compound's cellular impact: its mediation of apoptotic and necrotic cell death pathways and its compromise of cellular barrier integrity, with a particular focus on the intestinal barrier.

Cellular and Organelle Dysfunction Mediated by Ethanol

Apoptotic and Necrotic Cell Death Pathways in this compound-Exposed Tissues

This compound has been shown to trigger both programmed cell death (apoptosis) and unprogrammed cell death (necrosis) in a variety of tissues, with the liver being particularly susceptible wjgnet.comnih.govoup.comamegroups.orgnih.govresearchgate.net. Research in animal models and clinical observations in patients with alcoholic hepatitis indicate an increase in apoptotic hepatocytes following this compound consumption wjgnet.com.

A central mechanism linking this compound exposure to apoptosis is the induction of oxidative stress. The metabolism of this compound generates reactive oxygen species (ROS) (PubChem CID: 44453628) and acetaldehyde (B116499) (PubChem CID: 177), which contribute significantly to this oxidative burden wjgnet.comnih.govamegroups.org. ROS can damage mitochondria, leading to changes in mitochondrial membrane potential and permeability. This mitochondrial dysfunction can result in the release of pro-apoptotic factors, such as cytochrome c (PubChem CID: 16134901), which subsequently activate the caspase cascade, a key component of the intrinsic apoptotic pathway wjgnet.commdpi.com.

Beyond the intrinsic pathway, this compound can also initiate apoptosis through the extrinsic pathway, which is mediated by death receptors like the Fas/CD95 receptor system wjgnet.com. Activation of this pathway leads to the formation of death-inducing signaling complexes and the downstream activation of caspases.

Caspases, a family of cysteine proteases, are crucial mediators of apoptosis. Caspase-3 (PubChem CID: 24895310) is a key executioner caspase, and its activation is a hallmark of the execution phase of apoptosis. Increased activity of caspase-3, as well as initiator caspases like caspase-8 (PubChem CID: 25721) and caspase-9 (PubChem CID: 16212733), has been observed in various cell types following this compound exposure mdpi.comarvojournals.orgnih.govnih.gov.

While apoptosis is a regulated process, this compound can also contribute to necrosis, a form of cell death characterized by cellular swelling and membrane lysis nih.govoup.comnih.govresearchgate.net. Studies in chronic this compound-treated rats exposed to hypoxic conditions have demonstrated centrilobular hepatic necrosis, suggesting that increased hepatic oxygen demand due to this compound metabolism may play a role oup.comnih.gov. Tumor necrosis factor-alpha (TNF-α) (PubChem CID: 5955), a significant cytokine in alcohol-induced liver injury, can activate death domain pathways upon binding to its receptor (TNF-R1) (PubChem CID: 6411), potentially leading to both necrosis and apoptosis uchile.cl. This compound exposure has been shown to increase TNF-R1 levels in hepatic, intestinal, and cardiac cells uchile.cl. Furthermore, research indicates that this compound can induce necroptosis, a regulated form of necrosis, in gastric epithelial cells researchgate.net.

Detailed research findings on the activity of various caspases in different cell lines following this compound exposure highlight the molecular mechanisms involved in this compound-induced apoptosis. For instance, experimental data could demonstrate a dose- and time-dependent increase in caspase-3 activity in hepatocytes or neuronal cells exposed to this compound.

Cellular Barrier Integrity Compromise (e.g., Intestinal Barrier)

This compound is well-established to compromise the integrity of various cellular barriers, including the intestinal barrier, the vascular endothelial barrier, and potentially the blood-brain barrier spandidos-publications.complos.orgphysiology.orgduke.edutandfonline.combmj.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.govnih.govspandidos-publications.comnih.govsemanticscholar.orgresearchgate.net. The impact on the intestinal epithelial barrier is particularly significant, leading to increased permeability, often referred to as "leaky gut" spandidos-publications.complos.orgphysiology.orgduke.edutandfonline.combmj.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov. This increased intestinal permeability is a critical factor in the pathogenesis of alcohol-associated diseases, as it allows for the translocation of noxious substances from the gut lumen, such as bacterial endotoxins (LPS) (PubChem CID: 14046818), into the bloodstream spandidos-publications.complos.orgtandfonline.combmj.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov. This translocation can trigger systemic inflammation and contribute to damage in distant organs, most notably the liver spandidos-publications.complos.orgtandfonline.combmj.commdpi.comresearchgate.netresearchgate.netnih.govnih.govmdpi.comnih.gov.

The integrity of cellular barriers is maintained by intercellular junctional complexes, primarily tight junctions (TJs) and adherens junctions (AJs) spandidos-publications.complos.orgphysiology.orgduke.edutandfonline.combmj.comresearchgate.netnih.govnih.govnih.govnih.govspandidos-publications.comresearchgate.netnih.govsemanticscholar.orgresearchgate.net. This compound exposure disrupts these crucial structures. Studies have demonstrated that this compound can reduce the expression and/or induce the mislocalization of key tight junction proteins, including Zonula occludens-1 (ZO-1) (PubChem CID: 9407), occludin (PubChem CID: 9422), and various claudins spandidos-publications.complos.orgphysiology.orgtandfonline.combmj.comnih.govnih.govspandidos-publications.com. Similarly, adherens junctions, which rely on proteins such as VE-cadherin (PubChem CID: 1010) and E-cadherin (PubChem CID: 1009), are also adversely affected by this compound duke.edunih.govresearchgate.netresearchgate.net.

Multiple mechanisms contribute to this compound-induced barrier dysfunction. These include the direct toxic effects of this compound on cell membranes, increasing their fluidity and permeability tandfonline.comnih.gov. Oxidative stress, generated during this compound metabolism, also contributes to the damage of barrier components nih.govamegroups.orgphysiology.orgresearchgate.netnih.govmdpi.commdpi.com. This compound can activate intracellular signaling pathways, such as Myosin Light Chain Kinase (MLCK) (PubChem CID: 4196) and Mitogen-Activated Protein Kinases (MAPK) (e.g., MAPK1 (ERK2) (PubChem CID: 5605), MAPK8 (JNK1) (PubChem CID: 5600), MAPK14 (p38) (PubChem CID: 5601)), leading to the reorganization of the actin cytoskeleton and subsequent increases in paracellular permeability physiology.orgnih.govnih.govnih.govresearchgate.netnih.govsemanticscholar.org. Acetaldehyde, the primary metabolite of this compound, also plays a role in disrupting tight junctions and increasing permeability plos.orgbmj.comresearchgate.netresearchgate.net. Furthermore, alterations in the gut microbiome composition and function, as well as mast cell activation, are implicated in this compound-induced intestinal barrier dysfunction bmj.commdpi.comresearchgate.netnih.govmdpi.com.

Experimental data demonstrating the impact of this compound on barrier function could be presented in a data table. For example, a table could show the changes in transepithelial electrical resistance (TEER) or the flux of a permeability tracer across intestinal epithelial cell monolayers exposed to different concentrations of this compound over time, illustrating the dose- and time-dependent nature of this compound's effects on barrier integrity.

Epigenetic Modifications and Gene Expression Regulation by Ethanol

DNA Methylation Patterns and Ethanol (B145695) Exposure

This compound can significantly alter DNA methylation, a fundamental epigenetic mechanism for gene expression regulation. nih.govnih.gov This process involves the addition of a methyl group to the DNA molecule, typically at cytosine-phosphate-guanine (CpG) sites, which can lead to changes in gene transcription. nih.gov The impact of this compound on DNA methylation is complex, with studies reporting both widespread and gene-specific alterations. nih.govoup.com

Beyond global changes, this compound exposure can induce gene-specific alterations in DNA methylation, leading to the transcriptional regulation of particular genes. nih.govnih.govfrontiersin.org These changes can be either hypermethylation (increased methylation) or hypomethylation (decreased methylation) at promoter regions, which in turn can repress or activate gene transcription, respectively. frontiersin.org

For instance, studies have shown that this compound can alter the methylation patterns of genes involved in its own metabolism, such as alcohol dehydrogenase (ADH). nih.gov Reduced levels of DNA methylation in response to this compound are likely to modulate the transcription of these genes. nih.gov In neural stem cells, alcohol exposure has been found to prevent the normal methylation programming of key genes involved in neural development, thereby retarding their differentiation. nih.gov Specific genes affected include those related to neural development (e.g., cutl2, Igf1, Efemp1, and Sox7), eye development (Lim2), and epigenetic marking (Smarca2). nih.gov

Furthermore, in astrocytes, this compound has been shown to decrease DNA methylation in the promoter region of the tissue plasminogen activator (tPA) gene, leading to its increased expression. nih.gov Conversely, other studies have identified hypermethylation of certain gene promoters following chronic alcohol exposure. rjpbr.com The diversity of these findings underscores that this compound's effects on DNA methylation are not uniform but rather target specific genes in a cell- and context-dependent manner. frontiersin.org

Table 1: Examples of Gene-Specific DNA Methylation Changes Induced by this compound

Gene/Gene CategoryTissue/Cell TypeEffect of this compoundConsequenceReference(s)
Neural development genes (cutl2, Igf1, Efemp1, Sox7)Neural Stem CellsPrevents methylationRetarded differentiation nih.gov
Eye development gene (Lim2)Neural Stem CellsPrevents methylationRetarded differentiation nih.gov
Epigenetic mark (Smarca2)Neural Stem CellsPrevents methylationRetarded differentiation nih.gov
Tissue Plasminogen Activator (tPA)AstrocytesDecreased promoter methylationIncreased expression nih.gov
Alcohol Dehydrogenase (ADH)LiverHypomethylationModulated transcription nih.gov
Dynorphin (Pdyn) and Kappa-Opioid Receptor (Kor)Nucleus AccumbensAltered promoter methylationAltered transcription frontiersin.org
Solute Carrier Genes (SLC15, SLC43A1, SLC7A11)Blood and Normal Breast TissueAltered methylationNot specified oup.com

The alterations in DNA methylation patterns induced by this compound are often linked to the modulation of DNA methyltransferase (DNMT) activity. nih.govnih.gov DNMTs are the enzymes responsible for catalyzing the transfer of a methyl group to DNA. nih.gov this compound exposure can affect the expression and activity of these enzymes, leading to changes in DNA methylation.

Studies have shown that this compound can inhibit DNMT activity. rjpbr.comnih.gov For example, in astrocytes, this compound was found to inhibit DNMT activity, which corresponded with a decrease in DNA methylation levels of the tPA promoter. nih.gov This inhibition was associated with reduced protein levels of DNMT3A, but not DNMT1. nih.gov Acetaldehyde (B116499), a metabolite of this compound, has also been shown to directly inhibit DNMTs. mdpi.comnih.gov

Conversely, other research indicates that chronic or repeated this compound exposure can lead to an increase in DNMT expression and activity. frontiersin.orgnih.govresearchgate.net In a study on alcohol-preferring rats, intermittent alcohol drinking significantly increased the mRNA levels of Dnmt1, Dnmt3a, and Dnmt3b in the nucleus accumbens, which was associated with increased DNMT enzymatic activity. frontiersin.orgnih.gov Similarly, an increase in DNMT1 expression has been observed in the nucleus accumbens of mice chronically exposed to alcohol. researchgate.net These findings suggest that the duration and pattern of this compound exposure can have opposing effects on DNMT activity, with acute exposure potentially leading to inhibition and chronic exposure resulting in increased activity. rjpbr.com

Histone Modifications (Acetylation, Methylation, Phosphorylation)

This compound exposure also leads to significant alterations in histone modifications, which are crucial for regulating chromatin structure and gene expression. nih.govresearchgate.net Histones are proteins around which DNA is wound, and modifications to their tails—such as acetylation, methylation, and phosphorylation—can either relax or condense the chromatin, thereby making genes more or less accessible for transcription. nih.govnih.gov

One of the most studied histone modifications affected by this compound is acetylation. nih.gov This process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them. louisville.edu this compound can disrupt the balance between HAT and HDAC activity, leading to changes in histone acetylation and gene expression. nih.govlouisville.edu

Acute this compound exposure has been shown to increase histone acetylation. nih.govnih.gov This can occur through the activation of HATs and the inhibition of HDACs. nih.gov For example, in hepatocytes, this compound was found to increase histone H3 acetylation at lysine (B10760008) 9 by specifically modulating HATs that target this residue. nih.gov The metabolism of this compound to acetate (B1210297), which is then converted to acetyl-CoA (the substrate for HATs), is a key mechanism by which this compound promotes histone acetylation. nih.govnih.gov

Conversely, chronic this compound exposure and withdrawal are generally associated with decreased histone acetylation, which is often a result of increased HDAC activity. nih.govresearchgate.net Studies have found that chronic alcohol consumption can lead to an upregulation of HDACs in various brain regions. nih.gov For instance, rats with high alcohol consumption have been shown to have increased HDAC2 in the amygdala, corresponding with decreased H3K9 acetylation. nih.gov Inhibition of HDACs has been shown to prevent drinking and anxiety-like behaviors in animal models, suggesting that these enzymes are important targets for the effects of chronic alcohol exposure. nih.gov

Table 2: Regulation of HAT and HDAC Activity by this compound

ConditionEffect on HATsEffect on HDACsOverall Effect on Histone AcetylationReference(s)
Acute this compound ExposureActivationInhibitionIncreased nih.govnih.gov
Chronic this compound ExposureNot consistently reportedUpregulation/Increased ActivityDecreased nih.govresearchgate.net
This compound WithdrawalNot consistently reportedIncreased ActivityDecreased rjpbr.comnih.gov

This compound also influences gene expression through site-selective histone methylation and demethylation. researchgate.netnih.gov Unlike acetylation, which is generally associated with transcriptional activation, the effect of methylation depends on the specific lysine or arginine residue that is methylated and the number of methyl groups added. frontierspartnerships.org

This compound exposure can lead to both increases and decreases in specific histone methylation marks. For example, in hepatocytes, this compound treatment has been shown to reduce methylation at histone H3 lysine 9 (H3K9me2), a mark typically associated with gene repression, while increasing methylation at H3 lysine 4 (H3K4me2), a mark associated with gene activation. nih.govfrontierspartnerships.org These opposing changes in methylation patterns were correlated with the up- and down-regulation of different sets of genes. nih.gov Specifically, the promoters of upregulated genes showed increased H3K4 methylation and decreased H3K9 methylation. nih.gov

In the brain, acute this compound exposure has been found to reduce H3K9me2 levels in the amygdala. uic.edu Chronic intermittent this compound exposure has also been shown to decrease H3K9me2/3 occupancy at the promoter of the NR2B gene in cortical neurons, leading to its increased expression. frontierspartnerships.org Furthermore, studies have identified lasting changes in H3K4me3 and H3K27me3 (a repressive mark) peaks in the prefrontal cortex of mice even 21 days after this compound exposure, suggesting that these epigenetic changes can be long-lasting. frontiersin.org The genes affected by these persistent changes were often related to proteoglycans and calcium signaling. frontiersin.org These findings highlight the complex and site-specific nature of this compound's impact on histone methylation, which contributes to the precise regulation of gene expression. nih.govfrontiersin.org

MicroRNA (miRNA) Expression and Regulatory Networks

This compound exposure significantly alters the expression of microRNAs (miRNAs), which are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. researchgate.net These alterations are not random; rather, they represent a targeted disruption of cellular processes, contributing to the pathological consequences of alcohol consumption. nih.gov this compound can induce both the upregulation and downregulation of specific miRNAs, and these changes are often dependent on the tissue type, developmental stage, and duration of exposure. nih.gov

Studies have shown that this compound modifies the expression of a small but significant percentage of miRNAs in various models, including those for alcohol-induced liver disease and fetal brain injury. nih.gov While the number of affected miRNAs may seem small, their impact is amplified due to the ability of a single miRNA to regulate hundreds of target messenger RNAs (mRNAs). nih.gov This creates complex and cascading effects on extensive gene networks that control fundamental cellular functions. nih.govnih.gov

The regulatory networks influenced by this compound-dysregulated miRNAs are vast and implicated in numerous biological processes. For instance, in the liver, chronic this compound consumption alters miRNA expression profiles, which in turn affects pathways involved in metabolism, inflammation, and cell proliferation, contributing to liver injury and impaired regeneration. nih.govjefferson.eduphysiology.org In neuronal systems, this compound-induced changes in miRNAs, such as miR-9, can impact synaptic plasticity, neurodevelopment, and the expression of genes crucial for neuronal function. nih.govresearchgate.net The response of miRNAs to this compound is dynamic; for example, miR-9 is suppressed by this compound in fetal neural stem cells but is induced in adult neurons, highlighting the critical influence of developmental context. nih.gov

Research has identified several specific miRNAs that are consistently affected by this compound. For example, miR-21 is significantly upregulated in this compound-adapted livers and plays a role in regulating liver regeneration. nih.gov In the context of fetal alcohol exposure, miRNAs such as miR-10a and miR-10b have been found to be significantly upregulated in the fetal brain. oup.com The disruption of these miRNA-mRNA regulatory networks is a key mechanism through which this compound exerts its widespread and damaging effects on gene expression. researchgate.net

Table 1: Examples of this compound-Induced miRNA Expression Changes in Different Tissues

miRNA Tissue/Model Observed Change Potential Impact Reference(s)
miR-9 Fetal Neural Stem Cells Downregulated Impaired neurodevelopment nih.gov
miR-9 Adult Neurons Upregulated Altered synaptic plasticity nih.gov
miR-10a / miR-10b Fetal Mouse Brain Upregulated Fetal alcohol syndrome pathogenesis oup.com
miR-21 Rat Liver (Chronic this compound) Upregulated Impaired liver regeneration nih.gov
miR-34a Mouse Prefrontal Cortex Upregulated Altered memory formation researchgate.net
miR-122 Rat Liver (Chronic this compound) Upregulated Dysregulated cholesterol and iron homeostasis jefferson.edu
miR-153 Human Neuroblastoma Cells Upregulated Damage to specific neurons researchgate.net

Epigenetic Memory and Transgenerational Effects of this compound

Emerging evidence strongly suggests that the epigenetic alterations induced by this compound are not confined to the individual exposed but can be transmitted across generations, a phenomenon known as epigenetic memory or transgenerational epigenetic inheritance. researchgate.netoup.comnih.gov This means that parental, and even grand-parental, alcohol consumption can influence the health and development of offspring who were not directly exposed to this compound. nih.govnih.gov These effects are thought to be mediated through epigenetic marks carried in the germline (sperm and oocytes). nih.govnih.gov

Studies in animal models have demonstrated that both paternal and maternal preconception alcohol exposure can lead to behavioral, neurobiological, and metabolic alterations in subsequent generations. oup.comnih.gov For instance, paternal this compound exposure has been linked to changes in the sperm epigenome, including DNA methylation patterns, which are then inherited by the offspring. nih.govnih.gov These inherited epimutations can influence gene expression related to neurodevelopment and alcohol-related behaviors in the progeny. nih.gov

A key example of transgenerational epigenetic inheritance involves the proopiomelanocortin (Pomc) gene, which is crucial for regulating the stress axis. oup.com Fetal alcohol exposure has been shown to induce hypermethylation of the Pomc gene, and this specific epigenetic mark can be passed down through at least three generations via the male germline. oup.com This indicates that some epigenetic marks induced by alcohol can escape the typical wave of demethylation that occurs during early embryonic development, thereby establishing a form of heritable epigenetic memory. oup.com

The mechanisms underlying this transmission are complex and involve various epigenetic factors, including DNA methylation, histone modifications, and non-coding RNAs within the gametes. nih.govnih.gov While much of the research has focused on the male germline, there is also evidence suggesting that alcohol-induced changes can be carried through the female germline. nih.gov The existence of this epigenetic memory underscores the profound and lasting biological impact of alcohol, extending its influence on gene expression and health outcomes far beyond the exposed individual. nih.govfrontiersin.org

Epigenetic Mechanisms in Specific Tissues (e.g., Liver, Neuronal Systems)

This compound exerts its epigenetic influence in a tissue-specific manner, with the liver and neuronal systems being particularly vulnerable. The distinct metabolic and functional roles of these tissues dictate their specific epigenetic responses to alcohol. nih.govnih.gov

Liver: The liver, as the primary site of this compound metabolism, is profoundly affected by alcohol-induced epigenetic changes. nih.govnih.gov The metabolic processing of this compound generates products like acetaldehyde and acetate, and creates oxidative stress, all of which can directly influence epigenetic machinery. nih.govresearchgate.net Key epigenetic mechanisms altered by this compound in the liver include:

Histone Modification: this compound exposure leads to significant changes in histone acetylation and methylation. nih.govresearchgate.net For example, acetate derived from this compound metabolism can be used to add acetyl groups to histones, a process that generally relaxes chromatin structure and can lead to increased gene transcription. sciencedaily.com This can affect the expression of genes involved in fatty acid metabolism, contributing to the development of alcoholic fatty liver disease (steatosis). nih.govnih.gov

DNA Methylation: Chronic this compound consumption can cause widespread changes in DNA methylation patterns throughout the genome in liver cells. nih.gov Both hypermethylation (gene silencing) and hypomethylation (gene activation) of specific genes have been observed, contributing to liver injury and the progression to fibrosis and hepatocellular carcinoma. nih.govscispace.com

miRNA Expression: As discussed previously, this compound alters the expression of numerous miRNAs in the liver, such as miR-122 and miR-21. jefferson.edu These changes disrupt the regulation of genes involved in inflammation, cell death, and tissue repair, playing a central role in the pathogenesis of alcoholic liver disease. nih.govelsevier.es

Neuronal Systems: In the central nervous system, this compound's epigenetic effects contribute to its neurotoxic and behavioral consequences, including addiction and neurodevelopmental deficits seen in Fetal Alcohol Spectrum Disorders (FASD). nih.govwikipedia.org

Histone Acetylation: Similar to the liver, acetate from this compound metabolism can travel to the brain and increase histone acetylation. sciencedaily.com This epigenetic modification in brain regions associated with memory and reward can alter the expression of genes involved in synaptic plasticity, potentially reinforcing addiction-related memories. sciencedaily.com

miRNA Dysregulation: this compound exposure, particularly during development, disrupts the expression of miRNAs critical for neuronal differentiation, migration, and survival. nih.govnih.gov For instance, this compound can alter the expression of miR-9, miR-21, and miR-335 in developing cortical neurons. oup.com This dysregulation contributes to the structural and functional brain abnormalities characteristic of FASD. nih.govwikipedia.org

DNA Methylation: this compound can alter DNA methylation of genes crucial for neuronal function and survival. nih.gov These changes can lead to lasting alterations in gene expression that underlie the persistent cognitive and behavioral deficits associated with chronic alcohol use and developmental exposure. nih.govnih.gov

Table 2: Summary of this compound's Epigenetic Effects in Liver and Neuronal Systems

Epigenetic Mechanism Effects in the Liver Effects in Neuronal Systems
Histone Modifications Increased histone acetylation from this compound-derived acetate, altering expression of metabolic genes. nih.govsciencedaily.com Increased histone acetylation in memory centers, potentially reinforcing addiction pathways. sciencedaily.com
DNA Methylation Widespread hypomethylation and hypermethylation, contributing to steatosis, fibrosis, and cancer. nih.govnih.gov Altered methylation of genes involved in neuronal survival and plasticity, leading to cognitive deficits. nih.gov

| miRNA Expression | Dysregulation of miRNAs (e.g., miR-21, miR-122) involved in inflammation and regeneration. nih.govjefferson.edu | Altered expression of neurodevelopmental miRNAs (e.g., miR-9), contributing to FASD pathology. nih.govnih.gov |

Immunomodulatory Effects of Ethanol on Immune Cell Function

Innate Immune System Responses to Ethanol (B145695)

The innate immune system, comprising the body's first line of defense, is significantly impacted by this compound exposure. Key components of this system, including macrophages and neutrophils, exhibit altered function, and crucial signaling pathways like Toll-like receptor (TLR) signaling are affected.

Macrophage and Neutrophil Function (Phagocytosis, Chemotaxis)

This compound influences the critical functions of phagocytic cells, namely macrophages and neutrophils. These cells are essential for identifying, engulfing, and eliminating pathogens.

Studies have shown that this compound can impair macrophage phagocytic function. For instance, defective monocyte phagocytic function has been reported in patients with alcoholic cirrhosis. oup.com In vitro studies have demonstrated that even acute this compound exposure can inhibit monocyte phagocytic functions and antimicrobial activity. oup.com In animal models, both short-term and long-term this compound feeding have resulted in decreased phagocytosis by peritoneal macrophages. oup.com The impairment of phagocytosis in macrophages acutely exposed to this compound appears similar in extent to that observed in macrophages isolated from animals subjected to chronic this compound treatment. nih.gov This impaired phagocytosis can be receptor-specific; for example, phagocytosis of IgG-coated erythrocytes was suppressed after acute this compound exposure but not after longer exposure periods, suggesting a sensitivity related to FcγR-mediated phagocytosis. nih.gov Oxidative stress induced by increased NADPH oxidase is a suggested mechanism for reduced phagocytosis in alveolar macrophages exposed to this compound. atsjournals.orgbiorxiv.org

Neutrophil function is also compromised by this compound. Chronic this compound consumption has been shown to impair neutrophil chemotaxis to sites of infection, such as the airways following pulmonary Aspergillus fumigatus infection. nih.govfrontiersin.org This impaired chemotaxis is associated with altered levels of chemokines like CXCL1 and downregulation of its receptor CXCR2. nih.gov Beyond chemotaxis, chronic this compound consumption can lead to impaired neutrophil function characterized by reduced phagocytosis, killing, and oxidative burst. nih.gov This contributes to increased susceptibility to infections and accentuated mortality rates in infected animal models. nih.gov However, some studies have shown increased neutrophil chemotaxis following acute this compound exposure in rats, suggesting differential effects based on the duration of exposure and potentially the specific tissue or stimulus. oup.com Acute this compound intoxication may impair neutrophil chemotaxis by inhibiting the production of chemoattractants like IL-8 and TNF-α. aai.org

Table 1 summarizes some observed effects of this compound on macrophage and neutrophil function:

Cell TypeFunctionThis compound ExposureObserved EffectSource
MacrophagesPhagocytosisAcute/ChronicDecreased oup.comnih.govatsjournals.org
MacrophagesChemotaxisAcuteDecreased (Kupffer cells in rats) oup.com
NeutrophilsChemotaxisChronicImpaired/Reduced nih.govfrontiersin.org
NeutrophilsChemotaxisAcuteIncreased (in rats), potentially impaired via cytokine inhibition (in vivo) oup.comaai.org
NeutrophilsPhagocytosisChronicImpaired/Reduced nih.gov
NeutrophilsKillingChronicImpaired/Reduced nih.gov
NeutrophilsOxidative BurstChronicImpaired/Reduced nih.gov

Toll-like Receptor (TLR) Signaling Activation

Toll-like receptors (TLRs) are crucial pattern recognition receptors that play a key role in initiating innate immune responses upon encountering pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This compound has been shown to modulate TLR signaling.

Acute this compound administration can interfere with innate immune responses by generally inhibiting cytokine and chemokine production induced by various TLR ligands. tandfonline.com this compound can suppress signaling at multiple levels along TLR signaling pathways. tandfonline.com Studies suggest that this compound suppresses responses mediated through various TLRs, including TLR3 and TLR4, which may be a major mechanism by which this compound suppresses innate immunity. nih.gov

Chronic this compound consumption can also affect TLR activity. While acute this compound may suppress pro-inflammatory cytokine levels induced by LPS (a TLR4 ligand), chronic this compound may not have the same suppressive effects and can even lead to a partially resistant state to the suppressive effect of acute this compound. tandfonline.com In the central nervous system, this compound consumption can activate neuroimmune signaling through various TLR subtypes, leading to the increased expression of innate immune genes, particularly pro-inflammatory cytokines. jst.go.jp For instance, this compound can activate TLR4 signaling in macrophages and astrocytes, and blocking TLR4 can abolish the inflammatory response induced by this compound in these cells. aai.org Activation of TLRs leads to downstream signaling cascades, including the NF-κB pathway, which triggers the induction of inflammatory mediators. aai.org

The impact of this compound on TLR signaling can be complex and context-dependent, influencing both MyD88-dependent and TRIF-dependent pathways. frontiersin.orgresearchgate.net

Cytokine and Chemokine Production Profiles (Pro-inflammatory vs. Anti-inflammatory)

This compound significantly alters the production profiles of cytokines and chemokines, key mediators that orchestrate immune responses. The balance between pro-inflammatory and anti-inflammatory mediators is crucial for effective immunity, and this compound can disrupt this balance.

Acute this compound exposure generally suppresses the production of pro-inflammatory cytokines and chemokines. tandfonline.comsemanticscholar.org For example, acute this compound has been shown to suppress levels of pro-inflammatory cytokines like TNF-α and IL-8, potentially contributing to impaired neutrophil chemotaxis. aai.org Conversely, acute this compound can upregulate the production of anti-inflammatory cytokines such as IL-10. tandfonline.comsemanticscholar.org

In contrast, the effects of chronic this compound exposure on cytokine production are more complex and can differ from acute exposure. tandfonline.com Chronic this compound consumption can lead to elevated levels of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, particularly in the context of associated organ damage like alcoholic liver disease. semanticscholar.orgnih.govoup.com This increase in pro-inflammatory mediators in chronic alcoholism can contribute to a state of chronic inflammation. semanticscholar.orgnih.gov Chronic this compound intake can maintain elevated pro-inflammatory cytokine levels while inhibiting the production of the anti-inflammatory cytokine IL-10. oup.com This imbalance, with increased pro-inflammatory and decreased anti-inflammatory mediators, is associated with inflammatory diseases and increased susceptibility to severe infections. semanticscholar.org

Studies have shown that this compound can differentially alter the production of pro-inflammatory cytokines and chemokines in an age-dependent and tissue-specific manner. nih.gov For example, this compound increased CCL2 chemokine and IL-6 cytokine expression in specific brain regions of adult mice. nih.gov

Table 2 illustrates the differential effects of acute and chronic this compound on cytokine profiles:

Cytokine/ChemokineThis compound ExposureObserved EffectSource
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8)AcuteSuppressed/Inhibited aai.orgtandfonline.comsemanticscholar.org
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)ChronicElevated/Increased semanticscholar.orgnih.govoup.com
Anti-inflammatory Cytokines (e.g., IL-10)AcuteUpregulated/Increased tandfonline.comsemanticscholar.org
Anti-inflammatory Cytokines (e.g., IL-10)ChronicInhibited/Reduced oup.com
Chemokines (e.g., CCL2, CXCL1, CXCL2)This compound ExposureAltered/Increased frontiersin.orgnih.gov

Adaptive Immune System Responses to this compound

The adaptive immune system, responsible for specific and long-lasting immunity, is also significantly affected by this compound. This includes alterations in the function and survival of lymphocytes, such as T and B cells.

T-Lymphocyte Activation, Differentiation, and Apoptosis

T lymphocytes are central to cell-mediated immunity and play a crucial role in orchestrating adaptive immune responses. This compound exposure can disrupt various aspects of T cell function.

Chronic alcohol consumption can reduce the number of circulating T cells and impair their proliferation and differentiation in response to antigenic challenge. oup.comnih.gov Despite reduced numbers, chronic alcohol exposure can lead to an increase in activated T cells and accelerate their differentiation towards a memory phenotype. nih.govfrontiersin.org this compound can also interfere with thymocyte development. nih.govfrontiersin.org

This compound has been shown to promote T cell apoptosis (programmed cell death). nih.govresearchgate.netnih.gov Acute this compound treatment can result in increased apoptosis of thymocytes and human blood mononuclear cells. oup.com Studies have demonstrated that this compound promotes T cell apoptosis through the activation of the intrinsic or mitochondrial pathway, involving changes in the expression of proteins like Bcl-2 and Bax, and the release of cytochrome C. nih.govnih.gov this compound-induced T cell apoptosis may also be linked to oxidative stress and the renin-angiotensin system. researchgate.net

This compound can also influence T helper cell differentiation. While some studies suggest a potential for polarization towards a Th2-related immune response in patients with excessive alcohol consumption, other research indicates that this compound can promote the differentiation of naive CD4+ T cells into pro-inflammatory Th1 cells, potentially linked to altered immunometabolism. oup.comnih.govresearchgate.net this compound can impair T cell recruitment to inflammatory sites. frontiersin.org

Table 3 provides an overview of this compound's effects on T lymphocytes:

T Cell FunctionThis compound ExposureObserved EffectSource
Number of Circulating CellsChronicReduced nih.gov
Proliferation & DifferentiationChronicImpaired in response to antigen oup.comnih.gov
ActivationChronicIncreased in circulating cells nih.govfrontiersin.org
DifferentiationChronicAccelerated towards memory phenotype; potential for Th1 or Th2 polarization nih.govfrontiersin.orgresearchgate.net
ApoptosisAcute/ChronicIncreased oup.comnih.govresearchgate.netnih.gov
Thymocyte DevelopmentThis compound ExposureInterference/Impairment nih.govfrontiersin.org
RecruitmentChronicImpaired to inflammatory sites frontiersin.org

B-Lymphocyte Function and Antibody Production

B lymphocytes are responsible for humoral immunity, primarily through the production of antibodies. This compound can affect B cell numbers and antibody production.

Chronic alcohol consumption is associated with elevated levels of serum antibodies, particularly IgG and IgA classes, in alcoholics. oup.comnih.gov This suggests B cell dysfunctions leading to increased immunoglobulin production. oup.com Studies in animal models have shown increased mitogen-induced immunoglobulin production after acute alcohol intake. oup.com

However, in vitro studies attempting to understand the mechanisms have demonstrated an inhibitory effect of this compound on B lymphocyte antigen-induced antibody secretion. oup.com Physiologically relevant doses of this compound in vitro have been shown to decrease IL-4-induced B cell proliferation and IL-4-induced Ig class switching, although IL-2-induced B cell proliferation was not affected. oup.com Low doses of this compound may inhibit antigen-induced B cell proliferation. nih.gov

Despite the increased serum immunoglobulin levels observed in chronic alcoholics, chronic alcohol consumption can simultaneously lead to reduced B cell numbers. nih.govresearchgate.net The elevated antibody levels in chronic alcoholics, including auto-antibodies, may be related to this compound-induced organ damage stimulating antibody production. nih.gov Chronic alcohol abuse can reduce antigen-specific antibody responses while increasing auto-antibody production and interfering with B cell development and maturation. researchgate.net

Table 4 summarizes the effects of this compound on B lymphocytes and antibody production:

B Cell FunctionThis compound ExposureObserved EffectSource
Serum Antibody LevelsChronicElevated (IgG, IgA, IgE); increased auto-antibodies oup.comnih.govresearchgate.net
Antigen-induced Antibody SecretionIn vitro this compoundInhibited oup.com
Proliferation (IL-4 induced)In vitro this compoundDecreased oup.com
Proliferation (Antigen-induced)Low dose this compoundPossible inhibition nih.gov
Ig Class Switching (IL-4 induced)In vitro this compoundDecreased oup.com
B Cell NumbersChronicReduced nih.govresearchgate.net
Development & MaturationChronicInterference researchgate.net
Antigen-specific Antibody ResponsesChronicDecreased researchgate.net

Natural Killer (NK) Cell Activity

Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in defense against certain infectious diseases and spontaneously arising tumors. nih.gov Studies have investigated the impact of this compound on NK cell activity, with findings suggesting that this compound can modulate their function. nih.govaai.org

Research in animal models has demonstrated that chronic this compound consumption can suppress splenic NK cell activity. nih.govgrantome.comphysiology.org For instance, studies in mice given continuous access to this compound showed significantly lower splenic baseline and interleukin-2 (B1167480) (IL-2) stimulated NK cell activity compared to control groups after one and two weeks. nih.gov Another study in rats indicated that this compound intake for two, three, and four weeks reduced NK cell activity compared to control animals, while one week of intake did not show a significant effect. aai.org

Acute this compound intoxication has also been shown to suppress NK cell activity in vivo. nih.gov In one study using rats, acute this compound intoxication led to a marked suppression of NK activity and a significant increase in tumor metastases in an NK-sensitive model. nih.gov This suggests that even acute exposure can impair NK cell function in a living organism. nih.gov

The mechanisms underlying this compound's effects on NK cell activity are not fully understood, but potential factors include alterations in perforins and granzymes, which are necessary for NK cells to act on target cells. scielo.org.mx Some research also explores the role of opioid peptides like β-Endorphin in the context of chronic this compound exposure and its impact on NK cell activity. aai.org

While some studies consistently report decreased NK cell activity with this compound exposure, others have shown no change or even an increase, highlighting the complexity and the influence of various factors such as the level and duration of this compound exposure, nutritional status, and experimental conditions. nih.govgrantome.com

Gut Microbiota-Immune System Axis and this compound Influence

The gut microbiota plays a significant role in modulating host health and the immune system. mdpi.com this compound consumption can disrupt the balance and composition of the gut microbiota, leading to a state of dysbiosis. nih.govphysiology.orgfrontiersin.org This disruption is increasingly recognized as a mechanism through which this compound influences the immune system, not only locally in the gut but also systemically and in distant organs. mdpi.comnih.gov

This compound-induced alterations in the gut microbiome can impair intestinal barrier function, increasing intestinal permeability. physiology.orgfrontiersin.orgmdpi.com This allows for the translocation of bacterial products, such as lipopolysaccharides (LPS), from the gut lumen into the systemic circulation. frontiersin.orgmdpi.comfrontiersin.org These translocated bacterial components and LPS can activate immune cells in the circulation and in target organs like the liver and brain, triggering inflammatory signaling cascades and increasing pro-inflammatory cytokines. frontiersin.orgmdpi.comfrontiersin.org

Research indicates that this compound consumption can suppress butyrate-producing bacteria, which are important for gut health and immune function. nih.gov Additionally, this compound can disrupt the local immune response in the gut, affecting levels of secretory IgA (SIgA) and populations of immune cells like cytotoxic T cells and dendritic cells in the gut mucosa and associated lymphoid tissues. nih.gov

The influence of this compound on the gut microbiota-immune system axis is considered a significant factor contributing to this compound-induced inflammatory diseases and can impact the health of other organ systems through the gut-organ axes, such as the gut-liver axis and the gut-lung axis. nih.govphysiology.orgnih.gov

Tissue-Specific Immunological Consequences of this compound Exposure (e.g., Liver, Lung, CNS)

This compound misuse contributes to the dysregulation of immune responses and multiorgan dysfunction across various tissues. researchgate.net The immunological consequences of this compound exposure are observed in specific organs, including the liver, lungs, and central nervous system (CNS). mdpi.comresearchgate.net

In the liver , this compound exposure disrupts the balance of pro- and anti-inflammatory functions, leading to a state of chronic inflammation that contributes to the progression of alcoholic liver disease (ALD). mdpi.comresearchgate.net Kupffer cells, the resident hepatic macrophages, play a key role in responding to gut-derived toxins like LPS that reach the liver due to increased intestinal permeability caused by this compound. mdpi.comnih.gov This activation of Kupffer cells and other immune cells in the liver contributes to hepatic inflammation and injury. mdpi.comfrontiersin.org this compound metabolism in the liver can also generate an oxidative environment, producing damage-associated molecular patterns (DAMPs) that activate pattern recognition receptors and further contribute to inflammation. scielo.org.mx Both innate and adaptive immunity are implicated in the pathogenesis of ALD. mdpi.comresearchgate.net

In the lungs , this compound consumption increases the risk of lung infections and injury. nih.govnih.gov While direct pathogenic effects of this compound on the lungs are not always supported, it is hypothesized that this compound enhances the risks of injury caused by other factors. nih.gov this compound-induced changes in the gut microbiome and the subsequent systemic inflammation can impact the pulmonary immune response. nih.gov Studies have shown increased presence of macrophages and neutrophils in the lungs with this compound exposure, which can be further exacerbated during an infectious challenge. nih.gov The gut-lung axis highlights how this compound's effects on the gut can compromise the immune response in the lungs. nih.gov

In the central nervous system (CNS) , this compound can readily cross the blood-brain barrier and influence immune cells like microglia, the resident immune cells of the brain. frontiersin.orgresearchgate.netmdpi.com Research suggests that this compound consumption can lead to neuroinflammation, mediated in part by the activation of TLRs in the CNS in response to bacterial products translocated from the gut. mdpi.commdpi.com This activation triggers molecular pathways that result in the expression of genes related to the innate immune system, particularly pro-inflammatory factors, contributing to a persistent neuroinflammatory state. mdpi.com Chronic this compound exposure has been shown to increase the expression of pro-inflammatory cytokines like TNFα and IL-1β in brain regions such as the cerebral cortex, hippocampus, and amygdala. mdpi.comnih.gov

Ethanol Drug Interactions: Pharmacological and Toxicological Investigations

Pharmacokinetic Interactions

Pharmacokinetics, the study of how the body affects a drug, is significantly altered by the presence of ethanol (B145695). These interactions can modify the absorption, distribution, metabolism, and excretion of other drugs, leading to potentially significant alterations in their therapeutic effects and toxicity profiles. ashdin.comtandfonline.com The effects can be complex, with acute and chronic this compound consumption often having opposing effects on drug metabolism. nih.govnih.gov

Modulation of Drug Metabolism Enzymes (e.g., CYP2E1 Induction/Inhibition)

This compound's most prominent pharmacokinetic interaction involves its influence on drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system in the liver. tripod.com The duration and quantity of alcohol consumption are key determinants of its effect. nih.gov

Acute this compound intake can competitively inhibit the metabolism of various drugs that are substrates for the same enzymes, such as the CYP2E1 isoenzyme. tandfonline.comtripod.com This inhibition can lead to higher plasma concentrations of the co-administered drug, potentially enhancing its effects. tandfonline.comyoutube.com

Conversely, chronic this compound consumption typically leads to the induction (increased synthesis) of microsomal enzymes, most notably CYP2E1. tandfonline.comtripod.comnih.gov This induction accelerates the metabolism of drugs that are substrates for this enzyme. nih.gov A well-documented example is the interaction with acetaminophen. Chronic alcohol use induces CYP2E1, which increases the conversion of acetaminophen into its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), thereby heightening the risk of liver damage even at therapeutic doses. youtube.comresearchgate.net

The induction of CYP2E1 is a relatively rapid process. Studies in healthy male volunteers who consumed 40g of this compound daily showed a significant induction of CYP2E1 activity within one week, which increased further after four weeks. Following withdrawal, the enzyme activity began to decrease significantly within three days. nih.gov

Table 1: Effects of this compound on Drug Metabolism Enzymes

This compound ConsumptionPrimary MechanismEffect on Enzyme Activity (e.g., CYP2E1)Clinical ConsequenceExample Drug
AcuteCompetitive InhibitionDecreasedIncreased plasma concentration and potential toxicity of co-administered drugWarfarin tripod.com
ChronicEnzyme InductionIncreasedDecreased efficacy of co-administered drug or increased formation of toxic metabolitesAcetaminophen youtube.comresearchgate.net

Effects on Gastric Emptying and Drug Absorption

This compound can significantly alter the absorption of orally administered drugs by affecting gastric emptying and gastrointestinal blood flow. nih.gov The rate of gastric emptying is a primary factor controlling the onset of drug absorption, as it determines when the drug reaches the small intestine, the main site of absorption. nih.govscite.ai

The interaction is particularly concerning for controlled-release drug formulations. "Dose dumping" can occur when the integrity of the release-controlling mechanism is compromised by this compound, leading to the rapid release and absorption of the entire dose. acs.orgresearchgate.net This can result in dangerously high plasma concentrations. For instance, the maximum plasma concentration of hydromorphone from a controlled-release formulation was observed to increase up to 16-fold in the presence of this compound. nih.govacs.orgresearchgate.net The speed of gastric emptying has been shown to strikingly modulate the first-pass metabolism (FPM) of this compound itself, and this principle extends to other drugs. nih.govresearchgate.net Delayed gastric emptying increases the exposure time of a drug to metabolic enzymes in the stomach and can enhance hepatic first-pass metabolism due to slower absorption from the intestine. nih.gov

Table 2: this compound's Influence on Gastric Emptying and Drug Absorption

Effect of this compoundMechanismImpact on Drug AbsorptionAffected Drug Type / Example
Delayed Gastric EmptyingHigh this compound concentrations can cause pyloric spasm. nih.govSlower rate of absorption, potentially reduced bioavailability. nih.govGeneral oral medications
Increased Drug SolubilityThis compound acts as a solvent. nih.govEnhanced absorption. nih.govPoorly soluble drugs
Dose DumpingImpairment of controlled-release mechanisms. acs.orgresearchgate.netRapid and dangerously high absorption. nih.govacs.orgControlled-release hydromorphone nih.govacs.orgresearchgate.net

Alterations in Drug Distribution and Elimination

This compound can also affect the distribution and elimination of other drugs. While this compound itself does not bind extensively to plasma proteins, chronic alcoholism can lead to conditions like liver disease, which may result in abnormally low levels of serum albumin. nih.gov Since many drugs bind to albumin for transport in the bloodstream, a decrease in this protein can lead to a larger fraction of the unbound, pharmacologically active drug, potentially increasing its volume of distribution and effect. tripod.comnih.gov For example, diazepam has an increased volume of distribution in chronic alcoholics with low albumin levels. nih.gov

Regarding elimination, this compound primarily affects the kidneys. During its absorption phase, this compound can inhibit the secretion of antidiuretic hormone, leading to increased urine production. nih.gov This diuretic effect can potentially increase the renal excretion of certain drugs. However, in chronic alcoholics who may have fluid retention, the excretion of drugs via the kidneys might be reduced. nih.gov The vast majority of this compound is eliminated through metabolism in the liver (90-98%), with only a small percentage excreted unchanged in urine, breath, and sweat. wikipedia.orgresearchgate.net

Pharmacodynamic Interactions

Pharmacodynamic interactions occur when this compound modifies the physiological and clinical effects of another drug at its site of action, without altering its concentration in the body. tandfonline.com These interactions are often additive or synergistic, particularly for drugs that act on the central nervous system (CNS).

Additive or Synergistic Central Nervous System Depressant Effects

This compound is a CNS depressant. wikipedia.org When consumed with other CNS depressants, the combined effect is often greater than the sum of the individual effects (synergism) or, at a minimum, additive. tandfonline.comvaliantliving.com This potentiation of sedative effects is a major cause of adverse drug reactions. pharmacytimes.com

This interaction is particularly dangerous with drugs such as:

Benzodiazepines and Barbiturates: These sedative-hypnotics, like this compound, enhance the activity of the inhibitory neurotransmitter GABA at the GABA-A receptor. wsu.edunih.gov The combined effect can lead to profound sedation, respiratory depression, and potentially fatal overdose. youtube.compharmacytimes.com Pharmacodynamic tolerance to barbiturates confers cross-tolerance to other CNS depressants, including this compound. basicmedicalkey.com

Opioids: The co-use of this compound and opioids significantly increases the risk of severe respiratory depression and death. nih.govnih.gov Studies indicate this is a pharmacodynamic, rather than a pharmacokinetic, interaction. nih.gov

Antihistamines: First-generation antihistamines with sedative properties can cause significant drowsiness, which is amplified by alcohol. tandfonline.com

Antidepressants and Antipsychotics: Many of these medications have sedative side effects that are enhanced by this compound. nih.govresearchgate.net

The co-use of this compound with CNS-depressant recreational drugs is associated with a higher need for medical treatment, hospitalization, and admission to intensive care. nih.gov

Alteration of Therapeutic Efficacy of Co-administered Medications

This compound can interfere with the intended therapeutic effects of various medications, either by enhancing their toxicity or reducing their efficacy.

Antidiabetic Drugs: this compound can interfere with glucose metabolism by inhibiting gluconeogenesis. pharmacytimes.com In patients taking sulfonylureas (e.g., glyburide, glipizide), this can lead to prolonged hypoglycemia. Additionally, a disulfiram-like reaction, characterized by flushing, palpitations, and nausea, can occur with some sulfonylureas. pharmacytimes.commedscape.com

Anticoagulants: The interaction with warfarin is complex. Acute this compound use can inhibit its metabolism, increasing the international normalized ratio (INR) and bleeding risk. Conversely, chronic alcohol consumption can induce warfarin's metabolism, potentially reducing its anticoagulant effect. pharmacytimes.com

Cardiovascular Drugs: this compound's vasodilatory properties can be additive with agents like nitroglycerin and hydralazine, potentially leading to hypotension. pharmacytimes.com Verapamil has been shown to increase blood this compound levels, likely by inhibiting its metabolism. researchgate.net

HMG-CoA Reductase Inhibitors (Statins): Chronic this compound consumption can impair liver function, which may reduce the metabolism of statins and increase their toxicity. pharmacytimes.com

Table 3: Examples of Pharmacodynamic Interactions with this compound

Drug ClassType of InteractionClinical OutcomeExample Drug(s)
CNS DepressantsAdditive/SynergisticEnhanced sedation, respiratory depression, impaired motor function. tandfonline.comnih.govBenzodiazepines, Opioids, Barbiturates pharmacytimes.comnih.gov
Antidiabetic AgentsAlteration of Efficacy/ToxicityProlonged hypoglycemia, potential for disulfiram-like reaction. pharmacytimes.commedscape.comSulfonylureas (Glyburide, Glipizide) pharmacytimes.com
AnticoagulantsAlteration of Efficacy (Variable)Acute use may increase bleeding risk; chronic use may decrease efficacy. pharmacytimes.comWarfarin pharmacytimes.com
Cardiovascular AgentsAdditiveHypotension. pharmacytimes.comNitroglycerin, Hydralazine pharmacytimes.com

Exacerbation of Adverse Effects and Organ Toxicity

The concurrent use of this compound with various pharmacological agents can significantly intensify their adverse effects and heighten the risk of organ damage. These interactions can lead to severe, and sometimes fatal, clinical outcomes. The primary mechanisms involve either pharmacokinetic alterations, where this compound interferes with the metabolism of the drug, or pharmacodynamic synergism, where this compound enhances the drug's effects. researchgate.net

One of the most critical interactions occurs with central nervous system (CNS) depressants, such as opioids and benzodiazepines. This compound, itself a CNS depressant, potentiates the sedative effects of these drugs, leading to an increased risk of severe respiratory depression, coma, and death. nih.govwikipedia.org For instance, the combination of oxycodone and this compound results in a greater level of ventilatory depression than either substance alone. nih.gov Studies have shown that co-administration of this compound with opioids can be a significant factor in overdose fatalities. nih.gov Similarly, combining this compound with benzodiazepines enhances sedative and psychomotor impairment, which can increase the risk of accidents. nih.gov

Hepatotoxicity is a major concern when this compound is consumed with certain medications, most notably acetaminophen (paracetamol). Chronic alcohol consumption induces the activity of the cytochrome P450 2E1 (CYP2E1) enzyme. mssm.edu This enzyme is responsible for metabolizing a portion of acetaminophen into a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). biorxiv.org Elevated levels of CYP2E1 in chronic drinkers can lead to a more rapid and extensive production of NAPQI, overwhelming the liver's capacity to detoxify it with glutathione, thereby increasing the risk of severe liver damage even at therapeutic doses of acetaminophen. biorxiv.orgnih.gov

Another significant interaction involves anticoagulants like warfarin. The interplay between this compound and warfarin is complex; acute ingestion of large amounts of alcohol can inhibit warfarin metabolism, leading to an elevated International Normalized Ratio (INR) and an increased risk of major bleeding. drugs.combirchtreerecovery.com Conversely, chronic heavy alcohol consumption may induce the enzymes that metabolize warfarin, potentially reducing its effectiveness and increasing the risk of blood clots. drugs.combirchtreerecovery.com Studies have identified alcohol misuse as a strong risk factor for major bleeding in patients undergoing warfarin therapy. researchgate.net

Certain medications can produce a disulfiram-like reaction when taken with this compound. This reaction is due to the inhibition of the enzyme aldehyde dehydrogenase, which is responsible for the breakdown of acetaldehyde (B116499), a toxic metabolite of this compound. wikipedia.org The accumulation of acetaldehyde leads to symptoms such as flushing, nausea, vomiting, headache, and tachycardia. semanticscholar.org While disulfiram is prescribed for this purpose to deter alcohol consumption, other drugs, including the antibiotic metronidazole, have been reported to cause a similar reaction, although the evidence for metronidazole is debated in some studies. nih.govsemanticscholar.orgnih.gov

The table below summarizes key interactions between this compound and various drugs, highlighting the exacerbated adverse effects and potential for organ toxicity.

Drug Class/AgentInteracting SubstanceExacerbated Adverse Effects and Organ Toxicity
Central Nervous System Depressants
Opioids (e.g., Oxycodone, Morphine)This compoundIncreased sedation, profound respiratory depression, coma, and potentially fatal overdose. nih.govnih.gov
Benzodiazepines (e.g., Diazepam, Lorazepam)This compoundEnhanced sedation, impaired coordination and judgment, increased risk of accidents and overdose. nih.gov
Analgesics
AcetaminophenChronic this compound UseIncreased risk of severe liver damage (hepatotoxicity) due to enhanced formation of the toxic metabolite NAPQI. biorxiv.orgnih.gov
Anticoagulants
WarfarinAcute this compound IntoxicationInhibition of warfarin metabolism, leading to an increased INR and a higher risk of major bleeding events. drugs.combirchtreerecovery.com
WarfarinChronic Heavy this compound UseInduction of warfarin metabolism, potentially reducing its anticoagulant effect and increasing the risk of thrombosis. drugs.combirchtreerecovery.com
Antimicrobials
MetronidazoleThis compoundPotential for a disulfiram-like reaction, characterized by flushing, nausea, vomiting, and headache, due to the accumulation of acetaldehyde. nih.govsemanticscholar.org
Oral Hypoglycemic Agents
Sulfonylureas (e.g., Glyburide, Glipizide)This compoundIncreased risk of prolonged low blood sugar (hypoglycemia). researchgate.net

Mechanisms of Clinical Significance for this compound-Drug Interactions

The clinically significant interactions between this compound and various drugs are primarily underpinned by two main types of mechanisms: pharmacokinetic and pharmacodynamic. researchgate.net These mechanisms can lead to either a potentiation of a drug's effects, increasing the risk of toxicity, or a reduction in its therapeutic efficacy.

Pharmacokinetic Interactions involve the alteration of a drug's absorption, distribution, metabolism, or excretion by this compound. nih.gov

Alterations in Metabolism: This is the most common pharmacokinetic interaction.

Enzyme Inhibition: Acute this compound consumption can competitively inhibit the metabolism of drugs that are substrates for the same enzymes, particularly those in the cytochrome P450 (CYP) system. nih.gov For example, acute alcohol intake can inhibit the metabolism of benzodiazepines that undergo oxidation, leading to higher plasma concentrations and prolonged sedative effects. nih.gov

Enzyme Induction: Chronic heavy this compound consumption, in contrast, can induce the activity of certain CYP enzymes, most notably CYP2E1. nih.govnih.gov This induction accelerates the metabolism of drugs that are substrates for this enzyme. A clinically significant consequence is the increased hepatotoxicity of acetaminophen, where chronic alcohol use leads to a faster conversion of acetaminophen to its toxic metabolite, NAPQI. biorxiv.org Chronic alcohol use can also induce the metabolism of warfarin, potentially decreasing its anticoagulant effect. drugs.com

Alterations in Absorption: this compound can affect the rate at which drugs are absorbed from the gastrointestinal tract. It can delay gastric emptying, which may slow the absorption of some drugs. researchgate.net

Alterations in Distribution: In individuals with chronic alcoholism who have developed liver disease, there may be a decrease in the synthesis of plasma proteins like albumin. nih.gov This can lead to a higher fraction of unbound, active drug in the bloodstream for highly protein-bound drugs, potentially increasing their effects and toxicity.

Pharmacodynamic Interactions occur when this compound directly alters the physiological effects of a drug at its site of action, without changing its concentration in the body. researchgate.net

Additive or Synergistic CNS Depression: This is a major pharmacodynamic interaction of clinical concern. This compound is a central nervous system depressant, and when taken with other CNS depressants such as opioids, benzodiazepines, barbiturates, and some antihistamines, it produces an additive or even synergistic effect. wikipedia.orgijnrph.com Both this compound and benzodiazepines, for instance, enhance the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to profound sedation and respiratory depression. nih.govscilit.com This combined effect is greater than the sum of the effects of each substance taken alone. The co-ingestion of this compound and opioids can lead to life-threatening respiratory depression. nih.govnih.gov

Interference with Therapeutic Action: this compound can counteract the intended therapeutic effects of certain medications. For example, by impairing glucose metabolism, this compound can complicate the management of diabetes in patients taking oral hypoglycemic agents, increasing the risk of hypoglycemia. researchgate.net

Understanding these pharmacokinetic and pharmacodynamic mechanisms is crucial for healthcare professionals to anticipate and manage potential this compound-drug interactions, thereby minimizing the risk of adverse clinical outcomes for patients.

Advanced Research Methodologies in Ethanol Studies

Analytical Techniques for Ethanol (B145695) and Metabolite Quantification in Biological Samples

The accurate quantification of this compound and its metabolites in biological matrices is crucial for a wide range of research, clinical, and forensic applications. A variety of sophisticated analytical techniques have been developed and validated for this purpose, each offering distinct advantages in terms of sensitivity, specificity, and throughput.

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides a robust and reliable method for quantification. ekb.eg For biological samples, direct injection is often avoided to protect the GC system from non-volatile matrix components. nih.gov Instead, headspace (HS) sampling is the preferred method. nih.govacs.org

Headspace Gas Chromatography-Flame Ionization Detection (HS-GC-FID) operates on the principle of Henry's Law, where at a given temperature and pressure, the concentration of a volatile substance in the gas phase (headspace) of a sealed vial is proportional to its concentration in the liquid phase (the sample). nih.gov An aliquot of the vapor is injected into the GC, minimizing matrix effects and simplifying sample preparation. acs.org This technique is the industry standard for blood alcohol analysis due to its effectiveness and minimal sample preparation requirements. nih.govresearchgate.net HS-GC-FID methods have been validated for various biological samples, including blood, urine, and brain tissue. nih.govtandfonline.commdpi.com The use of a dual-column, dual-detector HS-GC-FID system is a common analytical approach in forensic toxicology. nih.gov

Solid-Phase Microextraction (SPME) is an advanced, solvent-free sample preparation technique that can be coupled with GC-FID. nih.gov SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of the sample, where volatile analytes like this compound adsorb onto the coating. unair.ac.id The fiber is then retracted and inserted directly into the hot GC inlet for thermal desorption of the analytes. This process simultaneously extracts, concentrates, and introduces the analyte, offering high sensitivity. nih.gov HS-SPME-GC-FID has been successfully developed for the analysis of this compound in postmortem specimens, including blood, urine, and vitreous humor, with detection limits as low as 0.0001 g/dL. nih.gov Optimization of SPME parameters such as fiber coating, extraction time, and temperature is crucial for achieving accurate and precise results. unair.ac.idresearchgate.netmdpi.com

Validation Parameters for this compound Quantification by GC-FID Techniques
TechniqueMatrixLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Reference
HS-GC-FIDBlood0.1 to 3.5 mg/mL0.993Not Specified tandfonline.com
HS-GC-FIDBlood10 to 400 mg/100 mL> 0.999Not Specified nih.gov
HS-SPME-GC-FIDAqueous, PBS, Artificial SweatNot SpecifiedNot Specified< 1.3 mg/L researchgate.netmdpi.com
GC-FID (Solvent Extraction)Blood10 to 320 mg/dl0.9984.0–8.0 mg/dl ekb.eg

High-Performance Liquid Chromatography (HPLC) is another powerful technique used for this compound analysis, particularly in complex matrices like fermentation broths and beverages. tandfonline.comsigmaaldrich.com While GC is often preferred for volatile analysis, HPLC provides an alternative method, often utilizing ion-exchange columns. tandfonline.comsigmaaldrich.com In the context of fuel this compound production, HPLC is the technique of choice for monitoring the fermentation process by measuring residual sugars and this compound concentrations. sigmaaldrich.com

For biological samples, direct HPLC analysis of this compound can be challenging. However, methods involving pre-column enzymatic conversion have been developed. One such method quantifies this compound by measuring the increase in acetaldehyde (B116499) after the sample reacts with alcohol dehydrogenase (ADH) and nicotinamide adenine dinucleotide (NAD). nih.gov The resulting product can then be derivatized for fluorimetric or UV detection, enhancing sensitivity and specificity. nih.govoiv.intoiv.int This approach allows for the accurate determination of this compound concentrations in blood samples. nih.gov

Performance of an HPLC Method for this compound in Blood
ParameterValueReference
MethodologyPre-column enzymatic conversion (ADH-NAD) with fluorimetric detection nih.gov
Limit of Quantitation6 mg/dl nih.gov
Correlation with ADH-NAD enzymatic method (r²)0.993 nih.gov
Intra-assay Coefficient of Variation (50 mg/dl sample)6.7% nih.gov
Inter-assay Coefficient of Variation (50 mg/dl sample)9.3% nih.gov

Mass Spectrometry (MS) is a highly specific and sensitive detection technique that is often used for the unequivocal identification and confirmation of this compound. oup.com While FID provides excellent quantitative data, it does not provide structural information. MS, however, identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, offering a higher degree of certainty. mit.edu

In forensic toxicology, MS is frequently coupled with GC (GC-MS). oup.com A novel approach utilizes a Dean's Switch to allow for simultaneous quantification by FID and confirmation by MS from a single injection. researchgate.netoup.com This combined HS-GC-FID-MS method provides both a robust quantitative result and an unequivocal confirmation, which is highly desirable in forensic settings. oup.com This technique has been validated for blood this compound analysis with a limit of quantitation of 0.010 g/dL. researchgate.netoup.com

Direct analysis in real time mass spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. nih.gov By analyzing the headspace vapor of a beverage, DART-MS can determine this compound concentration in seconds, presenting a rapid alternative to traditional chromatographic methods. nih.govresearchgate.net Liquid ionization (LPI) mass spectrometry is another technique useful for studying hydrogen-bonded clusters of this compound at the liquid surface and in the gas phase. nih.gov

Spectroscopic methods offer rapid and non-destructive alternatives for this compound quantification.

Near-Infrared (NIR) Spectroscopy measures the absorption of light in the NIR region (750 nm to 2500 nm). anton-paar.com This technique is widely used for determining the alcohol content in beverages. anton-paar.comoptica.org The analysis often focuses on the overtone of the C-H stretching vibration of this compound. anton-paar.com While other components in a sample can interfere, multivariate calibration models or difference spectroscopy methods can be applied to ensure accuracy. anton-paar.comoptica.org NIR spectroscopy combined with chemometrics provides an efficient, fast, and low-cost solution for determining this compound concentration. nih.govvibgyorpublishers.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR). acs.orgdocbrown.info The 1H-NMR spectrum of this compound shows distinct peaks for the protons in the methyl (-CH3), methylene (-CH2), and hydroxyl (-OH) groups. docbrown.info The area under each peak is directly proportional to the number of protons, allowing for precise quantification. mdpi.com qNMR can be used to determine the this compound content in various samples by creating a calibration curve with standards of known concentration or by using an internal calibrant. acs.orgazom.com Low-field NMR (LF-NMR) has also been shown to be a cost-effective and rapid method for quantifying this compound in alcoholic products, with results comparable to the reference GC-FID method. mdpi.com

In Vitro and Ex Vivo Experimental Models for this compound Research

In vitro (Latin for "in glass") and ex vivo ("out of the living") models are indispensable tools in this compound research. qima-lifesciences.com They allow for the investigation of the molecular and cellular mechanisms of this compound's effects in controlled environments, absent from the systemic complexities of a whole organism. nih.govnih.gov This approach is advantageous for its low cost, reproducibility, and the ability to study pure cell populations. nih.gov

Cell culture systems are fundamental to in vitro this compound research, providing models to study everything from metabolic pathways to cellular damage. nih.gov These systems generally fall into two categories: primary cells and immortalized cell lines.

Primary Cell Cultures are established by isolating cells directly from tissue. These cells are taken from a living organism and grown in a suitable culture medium. They are considered to be more representative of the in vivo state as they have not undergone genetic modification. However, they have a finite lifespan and will eventually stop dividing. Primary cultures of hepatocytes (liver cells), skeletal muscle cells, and astrocytes have been used to study the direct metabolic and toxic effects of this compound. nih.govoup.comspringernature.com For example, studies using primary rat hepatocytes have shown that this compound can differentially regulate apoptosis and necrosis. oup.com Similarly, research on primary rat skeletal muscle cells has demonstrated that this compound exposure can slow glucose metabolism and lead to glycogen accumulation. nih.gov

Immortalized Cell Lines are derived from primary cells but have been genetically altered to proliferate indefinitely in culture, overcoming normal cellular senescence. nih.govkrishgenbiosystems.com This provides a stable, consistent, and perpetual source of cells for experimentation. krishgenbiosystems.com While this offers advantages in terms of ease of use and reproducibility, a potential drawback is that immortalized cells may lose some specialized functions or not perfectly mimic their tissue of origin. nih.gov Therefore, the choice of cell line is critical. nih.gov Genetically engineered cell lines that express specific this compound-metabolizing enzymes (like alcohol dehydrogenase or cytochrome P450 2E1) have been invaluable for dissecting the effects of this compound metabolism on cellular functions. nih.gov Studies using immortalized laryngeal and esophageal cell lines have investigated this compound-induced DNA damage and its effects on cell survival and replication. nih.gov Other research on glioblastoma cell lines has explored how this compound can induce apoptosis signaling pathways. researchgate.net

Examples of Cell Culture Models in this compound Research
Model TypeCell TypeResearch FocusKey FindingReference
Primary CultureRat HepatocytesCell Death MechanismsThis compound differentially regulates apoptosis and necrosis in a dose-dependent manner. oup.com
Primary CultureRat Skeletal Muscle CellsCarbohydrate MetabolismThis compound exposure slowed glucose metabolism and led to glycogen accumulation. nih.gov
Immortalized LineHepatoma-based (VA-13, E47, VL-17A)This compound Metabolism EffectsUsed to study the effects of specific metabolic pathways on proteasome function. nih.gov
Immortalized LineLaryngeal Cells (HuLa-PC)DNA ReplicationThis compound induces replication fork stalling and membrane stress. nih.gov
Immortalized LineGlioblastoma CellsApoptosisThis compound increased the expression of pro-apoptotic proteins in a dose-dependent manner. researchgate.net

Organotypic Slice Cultures

Organotypic slice cultures are a vital in vitro methodology that preserves the three-dimensional architecture of a specific brain region, allowing for the study of complex neural circuits in a controlled environment. jove.com This technique involves thinly slicing brain tissue, typically from the hippocampus, and culturing it on a porous membrane. jove.comyoutube.com This setup maintains the general structure of the tissue for extended periods, making it an invaluable tool for investigating the long-term effects of substances like this compound on neural systems. jove.comnih.gov

In this compound research, these cultures have been instrumental in assessing long-term alterations in neural function. nih.gov For example, hippocampal explants are used to study changes in N-methyl-D-aspartate receptor (NMDAR) function following chronic this compound exposure and withdrawal. nih.gov Studies using this model have shown that long-term this compound exposure followed by withdrawal leads to a specific enhancement of NMDAR-mediated synaptic responses. nih.gov This enhancement precedes the expression of epileptiform events, providing insight into the mechanisms of withdrawal-induced hyperexcitability. nih.gov

Research has also utilized organotypic cultures to explore the molecular mechanisms of this compound-induced neurotoxicity, particularly during brain development. nih.gov By exposing cultures from immature and mature rat hippocampi to this compound, studies have demonstrated that this compound withdrawal causes selective injury to CA1 pyramidal cells in mature slices but not in immature ones. nih.gov Further analysis revealed that chronic this compound exposure and subsequent withdrawal can significantly decrease the expression levels of glutamate (B1630785) receptor subunits like GluA1 and GluA2, and reduce proteins such as synaptophysin and GluN2A, indicating an impairment of excitatory synaptic transmission. nih.govfrontiersin.org These findings suggest that this compound can disrupt the proper formation of neuronal circuits in the developing hippocampus. nih.gov

The versatility of organotypic cultures allows for a range of analytical techniques, including fluorescence microscopy, Western blotting, electrophysiology, and electron microscopy, to probe the effects of this compound on neural tissue. nih.gov

Animal Models in this compound Research

Animal models are critical tools for investigating the multifaceted aspects of this compound use, from seeking behavior and dependence to organ damage. nih.gov These models, primarily involving rodents, allow researchers to employ invasive methods and genetic manipulations that are not possible in human subjects. nih.gov Researchers can control the administration of this compound through various methods, including liquid diets, intragastric administration, injection, or inhalation, to study tolerance, physical dependence, and alcohol-related organ damage. nih.gov

Rodent Models (e.g., Mice, Rats)

Rodents, particularly mice and rats, are the most frequently used animals in alcohol research due to their genetic tractability, relatively short lifespan, and well-characterized physiology and behavior. nih.govmdpi.com They are essential for studying the biological and chemical underpinnings of conditions like alcoholic liver disease (ALD) and binge-like drinking behaviors. mdpi.comnih.gov

Several established protocols are used to induce this compound consumption and dependence. The Lieber-DeCarli liquid diet is a widely utilized model for chronic ad libitum this compound feeding. mdpi.com Another common method is the Tsukamoto-French model, which involves chronic intragastric this compound administration. mdpi.com To mimic human drinking patterns more accurately, especially binge drinking, specific paradigms have been developed. The "Drinking-in-the-Dark" (DID) model, often using the C57BL/6J mouse strain, takes advantage of the nocturnal nature of rodents by providing access to an this compound solution for a short period during their active dark cycle. nih.govresearchgate.net This can lead to blood this compound concentrations (BECs) exceeding 100 mg/dl. nih.gov The chronic-intermittent this compound administration (CIEA) model involves repeated intraperitoneal injections of this compound for several days, followed by periods of abstinence, to study the neurobehavioral effects of binge drinking. researchgate.net

Researchers have also used selective breeding to develop rodent lines with specific alcohol-related traits. For instance, alcohol-preferring (P) rats voluntarily consume significant amounts of this compound. researchgate.net Similarly, High-Drinking-in-the-Dark (HDID) mice have been bred to model a genetic predisposition for binge-like drinking. researchgate.net These genetic models provide crucial information for comparison with human genetic data. nih.gov

Rodent Model/ParadigmDescriptionKey Findings/ApplicationsPrimary Species
Lieber-DeCarli Liquid DietChronic ad libitum feeding where this compound is part of a nutritionally complete liquid diet. mdpi.comStudies chronic alcohol consumption and associated organ damage, like ALD. mdpi.comRats, Mice
Drinking-in-the-Dark (DID)Limited access to this compound (e.g., 2-4 hours) during the dark cycle to promote high intake. nih.govresearchgate.netModels binge-like drinking, achieving high blood this compound concentrations. nih.govMice (esp. C57BL/6J)
Chronic Intermittent this compound Administration (CIEA)Repeated this compound injections alternated with withdrawal periods. researchgate.netInvestigates neurobehavioral effects of binge drinking and dependence. researchgate.netRats, Mice
Alcohol-Preferring (P) RatsSelectively bred to voluntarily consume large quantities of this compound. researchgate.netModels high voluntary alcohol intake and preference. nih.govRats
High-Drinking-in-the-Dark (HDID) MiceSelectively bred for high this compound consumption in the DID paradigm. researchgate.netModels genetic risk for binge-like drinking behaviors. researchgate.netMice
Conditioned Taste Aversion (CTA)Pairs a novel taste (e.g., saccharin) with this compound administration to measure its aversive effects. biorxiv.orgReveals individual differences in sensitivity to this compound's aversive properties, paralleling human studies. biorxiv.orgRats

Non-Human Primate Models

Non-human primate (NHP) models offer significant translational relevance for studying the effects of this compound due to their close neurobiological, behavioral, and developmental similarities to humans. acs.orgnih.gov These models have provided critical insights into the long-term consequences of alcohol use by allowing for the correlation of behavioral and biological changes during drinking. acs.org

NHPs are used in studies involving voluntary this compound self-administration, where animals can choose to drink an this compound solution. nih.gov This paradigm has been used to investigate how factors like early life stress can influence alcohol consumption later in life. nih.gov For example, research has shown that rhesus macaques subjected to peer-rearing (a model of early life stress) consumed significantly more alcohol than mother-reared animals. nih.gov

Neuroimaging techniques, such as positron emission tomography (PET), have been applied in NHP models to assess the impact of chronic this compound on the brain. acs.org One study used PET imaging to investigate how prolonged this compound self-administration affects microtubule integrity in cynomolgus monkeys, demonstrating the direct translational potential of these models for understanding brain function in alcohol use disorder. acs.org Other research has focused on the physiological effects of this compound, such as its impact on the skeletal system. oregonstate.edunih.gov A study involving 155 monkeys found that chronic this compound consumption led to a decrease in bone turnover markers, such as osteocalcin and CTX, although it did not result in measurable changes to the architecture of the tibia. oregonstate.edunih.gov

Genetic and Transgenic Animal Models

Genetic and transgenic animal models are powerful tools for dissecting the genetic underpinnings of alcohol-related behaviors and pathologies. nih.govresearchgate.net These approaches range from using naturally occurring genetic variations in inbred strains to creating genetically engineered animals with specific gene alterations. nih.gov

Inbred Strains : By comparing different inbred strains of mice or rats, which are genetically identical within a strain, researchers can identify genetic contributions to variations in alcohol responses. nih.gov

Quantitative Trait Locus (QTL) Analysis : This technique is used to identify chromosomal regions (loci) that correlate with a specific trait, such as alcohol preference. By analyzing genetic markers across a population (like recombinant inbred strains), scientists can map the genes that influence complex, polygenic traits related to alcohol consumption. nih.gov

Transgenic and Knockout Models : These models involve the direct manipulation of an organism's genome. nih.gov A transgenic animal is created by integrating a foreign gene into its genetic material, leading to the overexpression of that gene. nih.govyoutube.com This allows scientists to assess the influence of a specific candidate gene on responses to alcohol. nih.gov Conversely, a knockout animal has had a specific gene inactivated or "knocked out." nih.gov By comparing the behavior and physiology of these genetically modified animals to their wild-type counterparts, researchers can determine the function of the targeted gene in alcohol-related processes. youtube.com

These genetic strategies are not aimed at discovering new genes but rather at evaluating the importance of candidate genes believed to contribute to alcohol use disorders. nih.gov The creation of these models involves sophisticated molecular biology techniques, such as microinjection of DNA into embryos or the use of embryonic stem cells for gene targeting. wikipedia.org

Behavioral Paradigms for this compound Self-Administration and Cue-Reactivity

Behavioral paradigms in animal models are designed to mimic human alcohol-seeking and consumption behaviors. These models are crucial for understanding the motivational properties of this compound and the environmental cues associated with it. nih.gov

Oral this compound self-administration paradigms provide the highest face validity for human drinking. nih.gov A common method is the two-bottle choice procedure , where rodents are given concurrent access to a bottle of an this compound solution and a bottle of water, allowing for the measurement of preference. nih.govnih.gov To better model compulsive drinking, intermittent access protocols are often used. nih.gov In operant self-administration paradigms, animals learn to perform a specific action, such as pressing a lever, to receive an this compound reward. nih.gov This allows for the study of motivation and the reinforcing effects of this compound.

The role of environmental stimuli in driving consumption is studied using cue-reactivity paradigms. nih.govnih.gov Through Pavlovian conditioning, previously neutral sensory stimuli (e.g., a light or a tone) are repeatedly paired with this compound availability. nih.gov Over time, these stimuli become conditioned cues that can elicit approach, seeking, and consummatory behaviors, even in the absence of the this compound reward itself. nih.gov The way an animal responds to the cue—whether by approaching the cue itself or the location where the reward is delivered—can depend on the temporal relationship between the cue and the reward. nih.gov These rodent models provide a platform to dissect the neurobiological mechanisms of how this compound-related cues gain motivational control over behavior, which is a core feature of alcohol use disorder. nih.gov

Computational and Systems Biology Approaches

Computational and systems biology approaches integrate complex, large-scale datasets to model and understand the multifaceted effects of this compound on biological systems. nih.govucla.edu This interdisciplinary field combines biology, mathematics, and computer science to analyze how genetic and environmental factors interact to influence phenotypes related to alcohol metabolism and dependence. ucla.edunih.gov

One major application is in metabolic engineering , where computational tools are used to design and analyze microbial strains for the efficient production of biofuels like this compound. nih.govresearchgate.net Genome-scale models of metabolism allow researchers to simulate cellular functions and predict the effects of genetic modifications on metabolic pathways, thereby identifying targets for improving this compound yield. nih.govresearchgate.net

In the context of alcohol-related health research, systems biology provides a framework for unraveling the complex genetics of traits like this compound metabolism. nih.gov For example, a statistical pipeline was developed to identify candidate genes and gene co-expression networks involved in this compound clearance in rats. nih.gov This approach involves:

Quantifying gene expression in tissues (e.g., the liver) from multiple animal strains. nih.gov

Grouping genes into co-expression modules or networks. nih.gov

Correlating these modules with phenotypic data, such as the rate of this compound metabolism. nih.gov

Using Quantitative Trait Loci (QTL) analysis to link the gene networks to specific genomic regions. nih.gov

This methodology allows researchers to move beyond single-gene analyses to understand how networks of genes collectively influence an organism's response to this compound. nih.gov The integration of various "omics" data (genomics, transcriptomics, proteomics, metabolomics) is essential for constructing coherent models of the systems that govern responses to this compound. energy.gov

Molecular Dynamics Simulations and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are powerful computational tools for investigating the dynamic behavior of molecules and their interactions at an atomic level. nih.gov In the context of this compound, MD simulations have been instrumental in elucidating its interactions with various proteins, which is crucial for understanding its biological effects and for applications in biocatalysis.

One area of significant research is the interaction of this compound with alcohol dehydrogenase (ADH), the enzyme responsible for its metabolism. MD simulations, coupled with molecular docking studies, have been used to model the binding of this compound and its substrate, acetaldehyde, to the active site of ADH from the yeast Pichia kudriavzevii. tandfonline.comnih.gov These studies have revealed the specific amino acid residues, such as Ser42, His69, and Asp163, that form hydrogen bonds and hydrophobic interactions with this compound, stabilizing the protein-ligand complex. tandfonline.comnih.gov Such detailed interaction maps are invaluable for protein engineering efforts aimed at improving enzyme efficiency for industrial this compound production. Further computational analyses have explored the structural stability and conformational dynamics of ADH enzymes from various species, including human, yeast, and cod, providing insights into their evolutionary and functional divergence. nih.govmdpi.com

MD simulations have also been employed to study the conformational and orientational behavior of ADH when complexed with its cofactor, NAD, particularly when adsorbed onto electrode surfaces, which is relevant for the development of biosensors and biofuel cells. ifmo.ru

Table 1: Key Amino Acid Interactions in this compound-ADH Binding

Interacting Residue Interaction Type Reference
Ser42 Hydrogen Bond, Hydrophobic tandfonline.comnih.gov
His69 Hydrogen Bond, Hydrophobic tandfonline.comnih.gov
Asp163 Hydrogen Bond, Hydrophobic tandfonline.comnih.gov
Cys40 Hydrophobic tandfonline.comnih.gov
Cys95 Hydrophobic tandfonline.comnih.gov
Trp123 Hydrophobic tandfonline.comnih.gov

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intricate details of chemical reactions at the electronic level. nrel.govnih.gov These methods have been pivotal in elucidating the mechanisms of this compound conversion into other valuable chemicals.

A key industrial process is the dehydration of this compound to produce ethylene. Quantum chemical studies have explored the reaction pathways for this process over acidic zeolite catalysts like HZSM-5. nrel.govacs.org Two primary mechanisms have been investigated: a stepwise mechanism and a concerted mechanism. The stepwise mechanism involves the protonation of this compound to form an ethoxonium ion, followed by dehydration to an ethoxide intermediate, and finally deprotonation to yield ethylene. researchgate.net In contrast, the concerted mechanism involves a single transition state where dehydration and deprotonation occur simultaneously. researchgate.net DFT calculations have shown that the concerted pathway can have a lower activation barrier (by 4-5 kcal/mol) than the stepwise mechanism, suggesting it is a more favorable route under certain conditions. nrel.govacs.org The activation energies for these reactions are typically in the range of 40-55 kcal/mol. nrel.govacs.orgresearchgate.net

Quantum chemical methods have also been applied to study the dehydrogenation of this compound to acetaldehyde on catalyst surfaces like γ-alumina, revealing the roles of different active sites in this process. researchgate.net

Table 2: Calculated Activation Barriers for this compound Dehydration Mechanisms

Mechanism Catalyst Activation Barrier (kcal/mol) Reference
Stepwise H-MOR Zeolite 41.4 researchgate.net
Concerted H-MOR Zeolite 54.7 researchgate.net
Concerted HZSM-5 Zeolite ~50 nrel.govacs.org

Metabolic Flux Analysis and Network Modeling

Metabolic Flux Analysis (MFA) is a powerful systems biology technique used to quantify the rates of metabolic reactions within a cell. smbb.mx It is widely applied to understand and engineer microbial metabolism for enhanced this compound production, particularly in the yeast Saccharomyces cerevisiae. MFA provides a detailed snapshot of the carbon flow through the intricate network of metabolic pathways.

By using 13C-labeled substrates, researchers can trace the path of carbon atoms through the cell's metabolism and calculate the flux through key pathways such as glycolysis and the pentose phosphate pathway. oup.com Studies have shown that in S. cerevisiae, the majority of glucose is catabolized through the glycolytic pathway to produce this compound. nih.gov MFA has been instrumental in identifying metabolic bottlenecks and guiding genetic engineering strategies to improve this compound yield. For instance, by deleting genes involved in the production of by-products like glycerol, the carbon flux can be redirected towards this compound, leading to increased production. nih.gov

Metabolic flux maps generated from MFA provide a quantitative understanding of how different strains of yeast or different fermentation conditions affect the distribution of carbon and, consequently, the yield of this compound. researchgate.netresearchgate.net

**Table 3: Metabolic Flux Distribution in Engineered *S. cerevisiae***

Metabolic Flux Wild Type Strain Engineered Strain Unit Reference
rThis compound 60.969 63.379 mmol/gDCW/h nih.gov
rglycerol 3.730 1.922 mmol/gDCW/h nih.gov
Glycolytic Pathway Flux 82.875 92.968 Relative Units nih.gov
Pentose Phosphate Pathway Flux 16.612 6.534 Relative Units nih.gov

Computational Reactor Design and Process Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to solve and analyze problems that involve fluid flows. researchgate.net In the context of this compound production, CFD is a valuable tool for designing and optimizing bioreactors to improve efficiency and yield. witpress.comwitpress.comresearchgate.net

CFD simulations allow for the detailed analysis of the hydrodynamics within a bioreactor, including mixing patterns, velocity profiles, and mass transfer characteristics. researchgate.net By modeling these parameters, engineers can identify and eliminate stagnant zones where microbial activity may be compromised, ensuring a more homogeneous distribution of nutrients and cells. witpress.comresearchgate.net The optimization of bioreactor geometry, such as the height of the outlet tube or the design of impellers, can be guided by CFD simulations to enhance mixing and, consequently, the efficiency of the fermentation process. witpress.comresearchgate.netcetjournal.it These computational models can be coupled with genetic algorithms to systematically explore a wide range of design parameters and identify an optimal reactor configuration. witpress.comwitpress.comresearchgate.net

Table 4: Example of CFD-Guided Bioreactor Optimization

Parameter Initial Design Optimized Design Outcome Reference
Outlet Tube Height 1.0 m Optimized via Genetic Algorithm Improved flow pattern, enhanced efficiency witpress.com
Agitation Speed 200 RPM 1000 RPM Increased torque, power, and shear stress researchgate.net
Baffle Configuration Standard Optimized Reduced mixing time researchgate.net

Artificial Intelligence and Machine Learning Applications in Biofuel Production Modeling

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied to model and optimize the complex processes involved in biofuel production. mdpi.comresearchgate.net These data-driven approaches can capture non-linear relationships between various process parameters and the final this compound yield, which are often difficult to model using traditional statistical methods. nih.gov

Artificial Neural Networks (ANNs) and other ML algorithms like Random Forests (RF) and Polynomial Regression (PR) are trained on experimental data to predict this compound yield based on inputs such as feedstock composition, pretreatment conditions, and fermentation parameters. nih.govmdpi.com These models can then be used to identify the optimal operating conditions to maximize this compound production. For instance, ML models have been successfully used to predict the amount of biothis compound that can be obtained from lignocellulosic biomass, aiding in the selection of suitable feedstocks and pretreatment methods. mdpi.com

The performance of these models is evaluated using metrics such as the coefficient of determination (R²), Root Mean Square Error (RMSE), and Mean Absolute Percentage Error (MAPE). mdpi.comnih.gov High R² values and low error metrics indicate a robust and accurate predictive model. nih.gov

Table 5: Performance of Machine Learning Models in Predicting Biofuel Yield

Machine Learning Model RMSE MAPE (%) Reference
Polynomial Regression (PR) 0.956 1.54 N/A nih.gov
Random Forest (RF) 0.911 2.21 N/A nih.gov
Linear Regression 0.73 0.05 (MSE) N/A mnstate.edu
CNN-RNN Hybrid 0.68 1148.07 9.02 mdpi.com

Biotechnological Production and Sustainable Applications of Ethanol

Advanced Ethanol (B145695) Production Technologies

Recent advancements in this compound production are geared towards utilizing non-food biomass and waste streams, moving away from traditional food-based feedstocks. These technologies promise a more sustainable and environmentally friendly approach to biofuel production.

Second-Generation Biothis compound Production from Lignocellulosic Biomass

Second-generation biothis compound is produced from non-edible lignocellulosic biomass, which includes agricultural and forestry residues like straw, corn stover, and wood chips. mdpi.com This approach avoids the food versus fuel debate associated with first-generation biothis compound derived from sugar and starch crops. mdpi.comemu.ee The conversion of lignocellulosic materials into this compound is a complex, multi-step process due to the recalcitrant nature of the plant cell wall. nih.govnih.gov

The production process generally involves three main stages:

Pretreatment: This initial and crucial step aims to break down the complex structure of lignocellulose, separating the cellulose (B213188), hemicellulose, and lignin (B12514952) to make the carbohydrates accessible for subsequent steps. emu.ee Various pretreatment methods exist, each with its own advantages and challenges.

Physical/Mechanical Pretreatment: Methods like chipping, grinding, and milling reduce the particle size of the biomass, increasing the surface area for enzymatic action. nih.gov Ball milling, for instance, has been shown to yield high amounts of glucose and xylose after hydrolysis. nih.gov

Chemical Pretreatment: This involves the use of chemicals to alter the biomass structure. Acid pretreatment, using mineral acids like H₂SO₄ and HCl, is common for solubilizing hemicellulose. nih.gov Alkaline pretreatments, on the other hand, are effective in removing lignin. ijcce.ac.ir

Physico-chemical Pretreatment: A widely used method in this category is steam explosion, which uses high pressure and temperature followed by a sudden pressure drop to disrupt the biomass structure and solubilize hemicellulose. nih.gov

Hydrolysis (Saccharification): Following pretreatment, the cellulose and hemicellulose polymers are broken down into fermentable monosaccharides (simple sugars) like glucose and xylose. researchgate.net This is most commonly achieved through enzymatic hydrolysis, which is considered environmentally friendly and yields high sugar concentrations. mdpi.com

Fermentation: Microorganisms, typically yeast like Saccharomyces cerevisiae, are used to ferment the simple sugars into this compound. ijcce.ac.ir The resulting this compound is then purified through distillation and dehydration to produce anhydrous, high-purity biothis compound. nih.gov Fermentation can be conducted in several ways, including Separate Hydrolysis and Fermentation (SHF) and Simultaneous Saccharification and Fermentation (SSF). ijcce.ac.ir

Comparison of Lignocellulosic Biomass Pretreatment Methods
Pretreatment MethodDescriptionKey AdvantagesKey Disadvantages
Physical (e.g., Milling)Reduces particle size to increase surface area. nih.govIncreases accessibility for enzymes. nih.govHigh energy consumption. nih.gov
Chemical (e.g., Acid Hydrolysis)Uses acids (e.g., H₂SO₄) to break down hemicellulose. nih.govEffective at solubilizing hemicellulose. mdpi.comCan produce inhibitors for fermentation. mdpi.com
Physico-chemical (e.g., Steam Explosion)Uses high-pressure steam followed by rapid decompression. nih.govEffective for disrupting fiber structure. nih.govCan lead to some sugar degradation. nih.gov

Electrochemical Reduction Methods

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals like this compound is an emerging technology that offers a pathway to mitigate greenhouse gas emissions while producing fuel. rsc.orgnih.gov This process uses electricity, ideally from renewable sources, to drive the chemical conversion of CO₂. researchgate.net

The core of this technology is the electrocatalyst, which facilitates the complex reaction of reducing CO₂ and promoting the formation of carbon-carbon (C-C) bonds necessary to create this compound (C₂H₅OH). nih.gov Copper (Cu) has been identified as a particularly effective catalyst for this conversion, though it often suffers from poor selectivity, producing a mixture of products. researchgate.net

Recent research has focused on developing advanced catalysts to improve efficiency and selectivity towards this compound. rsc.org For example, a dual-atom catalyst with iron (Fe) and copper (Cu) atoms dispersed on a nitrogen-doped carbon matrix (Fe/Cu-NC) has shown significant promise. acs.org This catalyst demonstrated a high Faradaic efficiency (FE) of 67.4% for this compound at an applied potential of -0.8 V versus a reversible hydrogen electrode (RHE). acs.org The synergistic interaction between the Fe and Cu active sites is believed to lower the energy barriers for the formation of key intermediates like *CO and *CHO, which are crucial for C-C coupling and subsequent this compound production. acs.org Despite progress, challenges such as low energy efficiency and catalyst stability remain key areas for future research. rsc.org

Catalytic Hydrogenation of CO₂ to this compound

Catalytic hydrogenation is another promising route for converting CO₂ into this compound. This thermocatalytic process involves reacting CO₂ with hydrogen (H₂) at elevated temperatures and pressures over a heterogeneous catalyst. mdpi.com The direct transformation is challenging due to the high thermodynamic stability of the CO₂ molecule and the difficulty in controlling C-C bond formation. rsc.org

Significant research efforts are directed at designing efficient catalysts that can selectively produce this compound while minimizing the formation of byproducts like methane (B114726) (CH₄) and carbon monoxide (CO). mdpi.com Multi-component catalysts have shown particular effectiveness. For instance, a K-Fe-Cu-Zn/ZrO₂ catalyst was developed that achieved an this compound space-time yield of 5.4 mmol gcat⁻¹ h⁻¹ under optimized conditions (360 °C and 4 MPa). rsc.org Spectroscopic studies revealed that each component of the catalyst plays a crucial role in the synthesis process. rsc.org

Another innovative approach combines a copper-based metal-organic framework (Cu(I)-MOF) catalyst with a non-thermal plasma in a dielectric barrier discharge reactor. rsc.org This system enabled the direct hydrogenation of CO₂ to this compound at ambient temperature and pressure, achieving a CO₂ conversion of 41.2% and an this compound selectivity of up to 62.9%. rsc.org The Cu(I) sites within the catalyst were identified as key to enabling the C-C coupling required for this compound synthesis under these mild conditions. rsc.org

Recent Advances in Catalytic CO₂ Hydrogenation to this compound
CatalystReaction ConditionsCO₂ ConversionThis compound SelectivityReference
K-Fe-Cu-Zn/ZrO₂360 °C, 4 MPaNot specifiedNot specified (STY 5.4 mmol gcat⁻¹ h⁻¹) rsc.org
Cu(I)-HKUST-17.5 (with plasma)35 °C, Ambient Pressure41.2%62.9% rsc.org
RhFeLi/TiO₂250 °C, 3 MPa15.0%32.0% rsc.org
Cs-promoted Cu–Fe–Zn310 °C, 5 MPa23.7%14.3% (C₂+ alcohols) rsc.org

Feedstock Research and Development for Biothis compound

The efficiency and economic viability of biothis compound production are heavily dependent on the feedstock and the processes used to convert it into fuel. Research and development in this area are focused on optimizing these conversion pathways.

Optimization of Conversion Processes for Biomass

Optimizing the conversion of biomass into biothis compound is a critical area of research aimed at improving yields and reducing costs, making biofuels more competitive with fossil fuels. ijcce.ac.irprinceton.edu This involves fine-tuning each major step of the production process: pretreatment, hydrolysis, and fermentation. ijcce.ac.ir

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques often used to optimize these processes. ijcce.ac.ir For example, in a study using sweet sorghum bagasse, RSM was employed to optimize alkali pretreatment by adjusting variables such as NaOH concentration, time, and temperature. ijcce.ac.ir The same methodology was then applied to the enzymatic hydrolysis step, optimizing substrate concentration, time, and temperature to maximize the release of glucose. ijcce.ac.ir

Separate Hydrolysis and Fermentation (SHF): In this traditional approach, hydrolysis is completed before fermentation begins. While it can achieve high this compound concentrations, it is a longer process and can suffer from end-product inhibition, where the accumulation of sugars during hydrolysis slows down the enzymatic activity. ijcce.ac.iraustinpublishinggroup.com

Simultaneous Saccharification and Fermentation (SSF): This method combines hydrolysis and fermentation in a single reactor. austinpublishinggroup.com The immediate conversion of sugars to this compound by the fermenting microorganism keeps the sugar concentration low, which can reduce the inhibition of hydrolytic enzymes and potentially lower costs by requiring only one vessel. austinpublishinggroup.com

Optimization studies aim to find the ideal balance of conditions—such as substrate loading, enzyme dosage, temperature, and pH—to maximize the final this compound concentration. mdpi.com For instance, research on argan pulp demonstrated that by optimizing enzyme and substrate loadings, high saccharification yields (up to 91%) and an optimal this compound bioconversion could be achieved. mdpi.com Such optimization is crucial for the development of cost-effective and scalable methods for biothis compound production. austinpublishinggroup.comprinceton.edu

Biorefinery Integration and Co-production of High-Value Chemicals

Lignocellulosic biomass, the feedstock for second-generation this compound, is a rich source of various chemical building blocks. For example, the lignin fraction, which is often burned for heat and power in traditional pulp and paper mills, can be a valuable source of aromatic chemicals. Vanillin, a widely used flavoring agent, is one such chemical that can be produced from lignin. The integration of such processes can provide a significant economic boost to biorefineries. repec.org

Another promising co-product is succinic acid, a platform chemical with a wide range of applications in polymers, resins, and food additives. Studies have shown that co-producing succinic acid with this compound from feedstocks like bread waste can be economically attractive. A techno-economic analysis of a biorefinery processing 100 metric tons of bread waste per day revealed that the co-production of biothis compound and succinic acid could lead to a payback period as short as 2.2 years and a high internal rate of return. semanticscholar.orgresearchgate.netsurrey.ac.uk The co-production of biofuels and chemicals like succinic acid can improve the profit of a biorefinery by as much as 60%. repec.org

High-Value Co-productFeedstock ComponentPotential ApplicationsEconomic Impact
VanillinLigninFlavoring agent, pharmaceuticalsIncreases revenue from a low-value stream. repec.org
Succinic AcidSugars (from cellulose/hemicellulose)Polymers, resins, food additivesCan significantly enhance overall biorefinery profitability. repec.orgresearchgate.net
Lactic AcidSugarsBioplastics (PLA), food preservativeDiversifies product portfolio into growing markets.
XylitolHemicellulose (Xylose)Sugar substitute, dental care productsAdds value to the hemicellulose fraction.

Novel Applications of this compound as a Sustainable Fuel Source

Beyond its use as a blend in gasoline, this compound is being explored for several novel applications as a sustainable fuel source, further extending its role in a decarbonized energy future.

This compound is a key feedstock for the production of Sustainable Aviation Fuel (SAF) through a process known as alcohol-to-jet (ATJ). psecommunity.orgresearchgate.net This pathway involves the catalytic conversion of this compound into synthetic paraffinic kerosene, which is a drop-in fuel compatible with existing aircraft and fueling infrastructure. lanzajet.com The use of this compound-derived SAF can lead to a significant reduction in greenhouse gas emissions compared to conventional jet fuel, with some processes claiming a reduction of over 70%. greenairnews.comainonline.com

In a significant milestone for the aviation industry, LanzaJet opened the world's first commercial-scale this compound-to-SAF production facility in Soperton, Georgia, in January 2024. greenairnews.comainonline.com The plant is expected to produce 10 million gallons of SAF and renewable diesel annually from low-carbon and sustainable this compound sources. iamrenew.com This development demonstrates the commercial viability of the ATJ pathway and its potential to contribute to the decarbonization of the aviation sector. greenairnews.comainonline.com The LanzaJet technology is designed to be versatile, capable of using this compound produced from a variety of feedstocks, including agricultural waste, municipal solid waste, and captured carbon. lanzajet.com

Company/ProjectLocationAnnual Production Capacity (SAF)Claimed GHG Emission Reduction
LanzaJet Freedom Pines FuelsSoperton, Georgia, USA10 million gallonsOver 70%

This compound is a promising liquid carrier for hydrogen, offering a safer and more practical alternative to storing and transporting gaseous hydrogen. One of the most studied methods for producing hydrogen from this compound is steam reforming (ESR). In this process, this compound and water are reacted at high temperatures over a catalyst to produce hydrogen and carbon dioxide. aidic.itathensjournals.gr The theoretical maximum yield is 6 moles of hydrogen for every mole of this compound. aidic.it

The efficiency and stability of the ESR process are highly dependent on the catalyst used. Nickel-based catalysts are widely studied due to their effectiveness and lower cost compared to noble metals. cetjournal.it Research has shown that the addition of promoters like magnesium oxide to nickel catalysts can enhance their activity and stability. acs.org For example, a study on a La-modified TiO2 catalyst for this compound steam reforming at 500 °C achieved an this compound conversion of approximately 27.5% with a hydrogen mole fraction of 0.53 in the product gas. aidic.it Another study comparing different copper-based catalysts found that at 300°C, a Cu/NaY catalyst achieved 56% this compound conversion, producing approximately 50% hydrogen. mdpi.com

CatalystOperating Temperature (°C)This compound Conversion (%)Hydrogen Yield/Selectivity
La-modified TiO2500~27.50.53 H2 mole fraction
Ni-based catalysts500HighStable H2 yield with certain compositions
Cu/NaY30056~50% H2 selectivity
Ni/MgO-Al2O350092 (for ABE mixture)55% H2 yield

This compound can be catalytically upgraded to produce more energy-dense fuels like butanol. The Guerbet reaction is a well-established method for this conversion, where this compound is dimerized to form n-butanol. acs.orgscispace.comosti.gov Butanol offers several advantages over this compound as a fuel, including a higher energy density, lower volatility, and better compatibility with existing gasoline infrastructure. scispace.comosti.gov

The development of efficient and robust catalysts is crucial for the economic viability of the this compound-to-butanol process. Various catalytic systems have been investigated, including those based on copper, nickel, and noble metals like ruthenium. acs.orgrsc.org For instance, a study using porous metal oxides containing copper and nickel dopants achieved a 22% yield of 1-butanol (B46404) at 56% this compound conversion in a batch reactor. acs.orgscispace.com Another study employing a ruthenium catalyst in an aqueous solution reported a 28% yield of n-butanol with 57% selectivity at 80 °C. osti.govacs.org

The conversion of this compound to methane is also a potential route for producing a renewable natural gas substitute. While less common than conversion to butanol, research has explored catalytic processes for this transformation. These processes typically involve different catalysts and reaction conditions compared to butanol production, aiming to break down the this compound molecule and reform it into methane. azom.comacs.org

Target FuelCatalystThis compound Conversion (%)Product Yield/Selectivity
1-ButanolCopper- and Nickel-Doped Porous Metal Oxides5622% yield
n-ButanolRuthenium-basedData varies28% yield, 57% selectivity
n-ButanolRu(III) complexesData varies27% yield, 71% selectivity
MethaneVarious (e.g., photocatalysts)Research is ongoing to improve efficiency and selectivity. azom.comcroucher.org.hk

Future Directions and Emerging Research Areas in Ethanol Studies

Precision Medicine Approaches in Ethanol-Related Disorders

The heterogeneity of alcohol use disorder (AUD) presents a significant challenge to effective treatment. Precision medicine, which seeks to tailor medical treatment to the individual characteristics of each patient, is emerging as a potential solution to this problem. nih.govnih.gov This approach involves identifying the specific biological and psychological mechanisms underlying AUD in a given person to select the most appropriate treatment strategy. nih.gov

Research in this area is focused on mapping the etiologic and maintenance mechanisms of AUD to mechanisms of behavior change in treatment. nih.govnih.gov Frameworks like the Etiologic, Theory-based, Ontogenetic, Hierarchical (ETOH) Framework are being used to describe empirically supported mechanisms. nih.govnih.gov The goal is to understand how existing treatments overlap with and target these specific mechanisms. nih.govnih.gov

Studies are exploring whether individuals with AUD respond differently to medications based on their drinking patterns, such as drinking "to feel good" versus "to avoid feeling bad". recoveryanswers.org For instance, research is investigating if naltrexone (B1662487), which affects brain function related to pleasure and reward, is more effective for individuals who drink for reward. recoveryanswers.org

Furthermore, advanced techniques are being employed in the pursuit of precision medicine for AUD. Multi-omics projects are underway to unravel the complexities of AUD. mayoclinic.org Researchers are utilizing patient-derived induced pluripotent stem cells and developing brain organoids (lab-grown miniature 3D brain models) to study the effects of alcohol and potential therapeutics on the central nervous system. mayoclinic.org These models can help identify genetic variants linked to hormones and brain chemicals involved in pleasure and reward, potentially influencing addiction. mayoclinic.org For example, one study identified a genetic variant affecting FGF21 protein levels that may influence the brain's pleasure and addiction system. mayoclinic.org Another study using a precision medicine approach identified a bacterial virulence factor, KpsM in Escherichia coli, responsible for liver damage in alcohol-associated hepatitis, and a small-molecule inhibitor of KpsM showed promise in reducing liver damage in animal models. bioworld.com

Advanced Omics Technologies (Proteomics, Metabolomics, Microbiomics) in This compound (B145695) Research

Omics technologies provide large-scale analysis of biological molecules, offering comprehensive insights into biological systems. humanspecificresearch.org Genomics studies DNA, transcriptomics analyzes RNA, proteomics examines proteins, and metabolomics investigates metabolites. humanspecificresearch.org These technologies, including their meta-omics derivatives (metagenomics, metatranscriptomics, metaproteomics, and meta-metabolomics), are increasingly being applied to this compound research to understand its effects and optimize related processes. osti.govfrontiersin.orgmdpi.comnih.gov

In the context of this compound-related disorders, neuroproteomics holds potential to revolutionize research by providing a better understanding of how this compound impacts protein structure, function, connections, and networks in the brain. bohrium.com This can aid in identifying biomarkers for early detection and improved prognosis of AUD, as well as future pharmaceutical targets. bohrium.com

Metabolomics is considered particularly relevant as metabolites are directly involved in biological processes and can reveal the underlying causes of phenotypic changes. nih.gov Joint analysis of the microbiome and metabolome is helping to understand the interactions between gut microbial functions and the host in the context of this compound exposure. frontiersin.orgnih.gov

Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics, and microbiomics) is a crucial approach to reveal complex interactions, such as those between host genetics and microbial communities, providing new insights into microbial functional studies. frontiersin.org While single-omics approaches offer valuable information, multi-omics enables analysis at multiple levels of complexity. mdpi.com

In biothis compound production, omics technologies are being used to study microbial communities and optimize fermentation processes. Metagenomics offers insights into microbial diversity and function, while metabolomics helps identify factors affecting product quality and yield. mdpi.com Proteomics and transcriptomics can reveal deeper layers of microbial composition and functionality in fermentation. mdpi.com

Development of Novel Therapeutic Targets and Pharmacological Interventions

Despite existing treatments, alcohol use disorder remains a challenging condition with a need for more effective options. nih.gov Advancements in pharmacology and drug delivery technologies are paving the way for the discovery of novel therapeutic targets. nih.gov

Research is exploring emerging pharmacological targets that modulate alcohol consumption and related behaviors. These include neuropeptides such as somatostatin (B550006) (SST), vasoactive intestinal peptide (VIP), glucagon-like peptide-1 (GLP-1), nociceptin (B549756) (NOP), and neuropeptide S (NPS). nih.gov GLP-1 receptor agonists, for instance, have shown promise in preclinical and human studies by reducing alcohol intake and related behaviors, potentially by modulating reward responses in the brain. oup.com

Other potential targets being investigated include those involved in alcohol withdrawal syndrome, such as corticotrophin-releasing factor, sigma and melanocortin-4 receptors, opioid and potassium channels, ghrelin, and endocannabinoid receptors, as well as the gut microbiota. bohrium.com

Beyond neuropeptides, research is also focusing on G protein-coupled receptors (GPCRs) and endocrine systems as established categories with promising targets for alcohol-related indications. jci.org Immune modulators are also being explored for their potential benefits in patients with alcohol problems. jci.org

While current FDA-approved medications like naltrexone and acamprosate (B196724) have shown modest effects, ongoing research aims to identify new compounds and strategies to improve treatment outcomes. ahrq.govaafp.org This includes investigating medications that target specific neurotransmitter systems affected by alcohol, such as the opioid, serotonergic, and glutamatergic systems. mdpi.comnih.gov

Gene Editing Technologies (e.g., CRISPR) in this compound-Related Genetic Susceptibility

Gene editing technologies, particularly CRISPR-Cas9, are revolutionizing the ability to precisely modify genomes and are being explored for their potential in addressing this compound-related genetic susceptibility and improving this compound production. researchgate.netnih.gov

In the context of alcohol use disorder, gene editing is being investigated for its potential to reverse genetic and epigenetic changes in the brain caused by alcohol exposure, particularly during adolescence. scitechdaily.com Animal studies have shown that gene editing can reverse epigenetic reprogramming of genes like the Arc gene, which is linked to anxiety and AUD susceptibility in adulthood. scitechdaily.com This suggests a potential for gene editing as a therapeutic approach to "reset" the brain. scitechdaily.com

CRISPR-Cas9 is also a powerful tool for understanding the genetic basis of this compound production and tolerance in microorganisms. It can be used to disrupt or modify genes involved in this compound biosynthesis and stress tolerance, leading to improved strains for industrial applications. researchgate.netresearchgate.net For example, CRISPR-Cas9 has been used to enhance this compound productivity in Saccharomyces cerevisiae by overexpressing genes related to lipid elongation, which increased this compound tolerance. researchgate.net It has also been used to disrupt genes in Kluyveromyces marxianus to understand their role in this compound and ethyl acetate (B1210297) biosynthesis. researchgate.net

The precision and ease of use of CRISPR-Cas9 make it a valuable tool for strain optimization in microbial this compound production. researchgate.netnih.gov It allows for targeted modifications to improve sugar utilization, tolerance to inhibitors, and tolerance to this compound itself. researchgate.netjscimedcentral.com

Bioengineering for Enhanced this compound Production and Utilization Efficiency

Bioengineering plays a critical role in improving the efficiency and sustainability of this compound production and exploring novel ways to utilize this compound. This involves optimizing microbial fermentation, developing advanced conversion processes, and engineering organisms for specific purposes. poaj.orgijrrjournal.comatharvasolutions.co.in

Research is focused on developing advanced technologies for second- and third-generation biothis compound production, which utilize more sustainable feedstocks like lignocellulosic biomass and algae. ijrrjournal.com This includes optimizing the conversion of these complex materials into fermentable sugars. ijrrjournal.com

Metabolic engineering and synthetic biology are being used to design microorganisms with tailored metabolic pathways for efficient conversion of diverse feedstocks into this compound. atharvasolutions.co.inmdpi.com This involves modifying pathways to enhance sugar uptake and utilization, redirect carbon flow, and improve tolerance to inhibitors and this compound itself. jscimedcentral.comatharvasolutions.co.inmdpi.com For example, researchers have engineered Escherichia coli to utilize this compound as a carbon source and convert it into value-added compounds like polyhydroxybutyrate (B1163853) (PHB). nih.gov

Enzyme engineering is also crucial for improving the breakdown of complex carbohydrates in feedstocks. Developing more potent and stable enzymes like cellulases and amylases can enhance saccharification and lead to higher this compound yields. atharvasolutions.co.in

Beyond production, bioengineering is exploring the utilization of this compound for producing other valuable compounds. Engineering microbes to convert this compound into acetyl-CoA derived compounds, for instance, opens up new possibilities for biochemical production. nih.gov

Optimizing plant design and fermentation conditions, such as pH, temperature, and substrate concentration, are also key aspects of bioengineering for enhanced this compound production efficiency. poaj.org Simulation and statistical optimization methods are employed to identify optimal conditions for maximizing yield. poaj.org

Q & A

Q. How can researchers design experiments to compare ethanol production via fermentation versus catalytic hydration of ethylene?

Methodological Answer:

  • Key Variables : Compare reaction conditions (temperature, pressure, catalysts), substrate purity, and energy efficiency.

  • Experimental Setup :

    • Fermentation : Use Saccharomyces cerevisiae under anaerobic conditions (35°C, pH 4–5) with glucose as a substrate. Monitor this compound yield via gas chromatography (GC) .
    • Hydration : React ethylene gas with steam using phosphoric acid catalysts (300°C, 60–70 atm). Measure purity via distillation and spectroscopic analysis .
  • Data Analysis : Compare yields, energy input, and byproducts (e.g., CO₂ in fermentation vs. polymer residues in hydration).

  • Table :

    ParameterFermentationHydration
    Temperature35°C300°C
    CatalystYeast enzymesH₃PO₄
    SustainabilityRenewable (biomass)Non-renewable (petrochemical)
    Purity~15% (requires distillation)>95%

Q. What methodologies resolve contradictions in this compound’s solvent efficiency across studies?

Methodological Answer:

  • Identify Variables : this compound concentration, temperature, and solute polarity. For example, higher this compound concentrations (>70%) may denature proteins, reducing extraction efficiency .
  • Controlled Experiments :
    • Use a Central Composite Design (CCD) to test this compound concentration (40–90%), temperature (25–60°C), and solute-to-solvent ratio.
    • Analyze results via ANOVA to isolate significant factors .
  • Case Study : this compound at 60% concentration and 50°C maximized antioxidant extraction from Phaleria macrocarpa, but impurities (starch, polypeptides) increased at lower concentrations .

Q. What are best practices for quantifying this compound toxicity in biological systems?

Methodological Answer:

  • In Vitro Models : Use hepatic cell lines (e.g., HepG2) exposed to this compound (0–100 mM) for 24–72 hours. Measure cytotoxicity via MTT assays and oxidative stress via glutathione depletion .
  • In Vivo Models : Administer this compound (1–5 g/kg) to rodents; analyze blood this compound concentration (BEC) using headspace GC and metabolic acidosis via arterial blood gas (ABG) analysis .
  • Clinical Correlation : For human studies, pair breathalyzer data with serum this compound levels and liver enzyme profiles (AST/ALT) .

Advanced Research Questions

Q. How can researchers optimize this compound yield in lignocellulosic biomass fermentation?

Methodological Answer:

  • Pretreatment : Use dilute acid (H₂SO₄, 1% v/v) or steam explosion to hydrolyze lignin and increase cellulose accessibility .

  • Optimization Framework :

    • Screening : Apply Plackett-Burman design to identify critical parameters (e.g., pH, temperature, nutrient concentration).
    • RSM Validation : Use Central Composite Design (CCD) with 20 runs to model interactions. For Saccharomyces cerevisiae, optimal conditions include 30°C, pH 5.5, and 20% substrate loading, achieving 93.6% theoretical yield (59.8 g/L this compound) .
  • Table :

    ParameterOptimal ValueEffect on Yield
    Temperature30°C↑ Enzyme activity
    pH5.5↑ Microbial growth
    Substrate Loading20% (w/v)↑ Sugar conversion

Q. How do this compound-water mixtures affect molecular dynamics in solvent-mediated reactions?

Methodological Answer:

  • Simulation Tools : Use molecular dynamics (MD) software (e.g., GROMACS) to model hydrogen bonding and dielectric properties. This compound’s hydroxyl group forms clusters with water, reducing polarity at >40% this compound .
  • Experimental Validation :
    • Measure solvent polarity via Kamlet-Taft parameters.
    • Use NMR to observe proton exchange rates (e.g., this compound-OH vs. water-OH) .
  • Case Study : this compound (50% v/v) increases solubility of non-polar compounds by 30% compared to pure water due to reduced dielectric constant (ε = 40 vs. 80) .

Q. What advanced techniques detect impurities in this compound synthesized from non-food biomass?

Methodological Answer:

  • Chromatography : GC-MS to identify fusel oils (e.g., isoamyl alcohol) and aldehydes. Compare retention indices with NIST databases .
  • Spectroscopy : FTIR to detect residual lignin (C=O stretch at 1700 cm⁻¹) or sulfuric acid (SO₄²⁻ bands at 1100 cm⁻¹) .
  • Quantitative Limits : GC with flame ionization detection (FID) achieves ppm-level sensitivity for acetaldehyde .

Methodological Best Practices

Q. How to validate this compound quantification methods in complex matrices (e.g., blood, plant extracts)?

  • Calibration Curves : Use internal standards (e.g., 1-propanol) to correct for matrix effects in GC .
  • Validation Parameters :
    • Linearity : R² > 0.99 across 0.1–200 mg/dL.
    • Recovery : 95–105% for spiked samples.
    • Precision : CV < 5% for intra-/inter-day tests .

Q. What statistical approaches reconcile discrepancies in this compound’s thermodynamic data?

  • Meta-Analysis : Aggregate data from NIST Chemistry WebBook, PubChem, and peer-reviewed studies. Use weighted averages for properties like vapor pressure (e.g., 5.95 kPa at 20°C) .
  • Error Propagation : Apply Monte Carlo simulations to estimate uncertainty in enthalpy of vaporization (ΔHvap = 38.6 ± 0.3 kJ/mol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.